4-(4-Aminophenyl)-3-morpholinone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2CCOCC2=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)-3-morpholinone-d4 is a deuterated analog of 4-(4-aminophenyl)-3-morpholinone, a critical intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1] The strategic incorporation of deuterium (B1214612) atoms into the phenyl ring of this molecule provides a valuable tool for various applications in drug metabolism and pharmacokinetic (DMPK) studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on its role in the development of Rivaroxaban.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholinone ring attached to a deuterated aminophenyl group. The deuterium atoms are specifically located on the aromatic ring, replacing four hydrogen atoms.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 4-(4-Aminophenyl)-3-morpholinone |
| CAS Number | 1329837-80-0 (representative) | 438056-69-0[2][3][4] |
| Molecular Formula | C₁₀H₈D₄N₂O₂ | C₁₀H₁₂N₂O₂[2][3][4] |
| Molecular Weight | 196.25 g/mol (approx.) | 192.21 g/mol [2][3][4] |
| IUPAC Name | 4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone | 4-(4-aminophenyl)morpholin-3-one[3] |
| Melting Point | Not explicitly reported | 171.0 to 175.0 °C[2] |
| Boiling Point | Not explicitly reported | 502.3±45.0 °C (Predicted)[2][5] |
| Solubility | Not explicitly reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in DMSO and Methanol (heated).[2][5] |
| Appearance | Not explicitly reported | White to Light Brown Solid[2] |
| InChI Key | MHCRLDZZHOVFEE-UHFFFAOYSA-N (for non-deuterated) | MHCRLDZZHOVFEE-UHFFFAOYSA-N[3] |
Role in Rivaroxaban Synthesis
4-(4-Aminophenyl)-3-morpholinone is a pivotal intermediate in the industrial synthesis of Rivaroxaban. The following diagram illustrates a common synthetic pathway to Rivaroxaban, highlighting the central role of this intermediate.
Caption: Synthetic pathway of Rivaroxaban featuring 4-(4-Aminophenyl)-3-morpholinone.
Experimental Protocols
1. Proposed Synthesis of 4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone (Deuterated Precursor)
A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.
-
Materials: 4-(4-Nitrophenyl)-3-morpholinone, deuterated sulfuric acid (D₂SO₄), deuterium oxide (D₂O).
-
Procedure:
-
4-(4-Nitrophenyl)-3-morpholinone is dissolved in a solution of deuterated sulfuric acid and deuterium oxide.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) in a sealed vessel for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the phenyl ring.
-
The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuteration.
-
Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium carbonate solution).
-
The deuterated product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 4-(4-nitrophenyl-2,3,5,6-d4)-3-morpholinone.
-
2. Synthesis of 4-(4-Aminophenyl-2,3,5,6-d4)-3-morpholinone
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
-
Materials: 4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone, palladium on carbon (Pd/C, 10%), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Procedure:
-
4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone is dissolved in the chosen solvent in a reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 bar) or treated with a hydrogen donor.
-
The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to afford the crude 4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone.
-
The product can be further purified by recrystallization or column chromatography.
-
Logical Workflow for Synthesis
The following diagram outlines the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound is a valuable isotopically labeled compound that plays a significant role in the pharmaceutical industry, particularly in the development and analysis of Rivaroxaban. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through established deuteration and reduction methodologies. This guide provides a foundational understanding of its chemical properties, its importance as a synthetic intermediate, and a practical framework for its preparation, serving as a valuable resource for researchers and professionals in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]
A Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of 4-(4-Aminophenyl)-3-morpholinone-d4 as a stable isotope-labeled internal standard. Its primary use is in the accurate quantification of its non-deuterated analogue, a key metabolite of the anticoagulant drug Rivaroxaban, using liquid chromatography-mass spectrometry (LC-MS).
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are versions of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H).[1] Because they are nearly chemically identical to the analyte, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[2][3] This allows for the correction of variability that can occur during sample preparation and analysis, such as extraction loss, matrix effects, and instrument fluctuations.[1][4] The use of a deuterated internal standard like this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[2][5]
Physicochemical Properties
This compound is strategically labeled with four deuterium atoms on the phenyl ring.[6] This provides a 4-mass-unit difference from the analyte, allowing for clear differentiation by the mass spectrometer while minimizing any potential chromatographic shift.[6]
| Property | This compound (Internal Standard) | 4-(4-Aminophenyl)-3-morpholinone (Analyte) |
| CAS Number | 1329837-80-0[6] | 438056-69-0[6][7] |
| Molecular Formula | C₁₀H₈D₄N₂O₂[6][8] | C₁₀H₁₂N₂O₂[6][7] |
| Molecular Weight | 196.24 g/mol [6][8] | 192.21 g/mol [6][7] |
| Appearance | Off-White Solid[6] | White to Light Brown Solid[6][9] |
Application in the Bioanalysis of Rivaroxaban
Rivaroxaban is an orally active, direct inhibitor of coagulation factor Xa, used for preventing and treating thromboembolic disorders.[10][11] Its metabolism is a critical aspect of its pharmacokinetic profile. Rivaroxaban undergoes metabolic degradation through two primary pathways: cytochrome P450-mediated oxidation (by CYP3A4, CYP3A5, and CYP2J2) and CYP-independent hydrolysis of amide bonds.[10][11] One of the key metabolites formed is 4-(4-aminophenyl)-3-morpholinone.[6]
Accurate measurement of this metabolite in biological matrices like plasma is essential for comprehensive pharmacokinetic and drug metabolism studies.[6] this compound serves as the ideal internal standard for this purpose.
Caption: Metabolic formation of 4-(4-aminophenyl)-3-morpholinone from Rivaroxaban.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of 4-(4-aminophenyl)-3-morpholinone in human plasma using its deuterated internal standard.
General Workflow for Isotope Dilution Analysis
The core principle involves adding a precise amount of the deuterated internal standard to both the unknown samples and the calibration standards at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which remains constant even if sample is lost during processing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. texilajournal.com [texilajournal.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and solubility data for the deuterated compound 4-(4-Aminophenyl)-3-morpholinone-d4, a labeled analog of a key intermediate in the synthesis of several pharmaceutical compounds. Due to its isotopic labeling, this compound is a valuable tool in metabolism, pharmacokinetic, and analytical studies. This document compiles known data and presents generalized experimental protocols for its characterization.
Core Physical Properties
The introduction of deuterium (B1214612) atoms into the 4-(4-aminophenyl)-3-morpholinone structure results in a higher molecular weight compared to its non-deuterated counterpart. While significant alterations to chemical reactivity are not expected, the change in mass is a key feature for its use in isotope dilution mass spectrometry.[1] Below is a comparison of the physical properties of both the deuterated and non-deuterated forms.
| Property | This compound | 4-(4-Aminophenyl)-3-morpholinone |
| Molecular Formula | C₁₀H₈D₄N₂O₂[2] | C₁₀H₁₂N₂O₂[3][4][5] |
| Molecular Weight | 196.24 g/mol [2] | 192.21 g/mol [3][4][5] |
| Appearance | - | White to Light Brown Solid[5] |
| Boiling Point | - | 502.3±45.0 °C (Predicted)[6] |
| Storage Temperature | - | 2-8°C[5] |
Solubility Profile
| Solvent | Solubility of 4-(4-Aminophenyl)-3-morpholinone |
| DMSO | Slightly Soluble[5][6] |
| Methanol | Slightly Soluble (Heated)[5][6] |
| Chloroform | Soluble[7] |
| Dichloromethane | Soluble[7] |
| Ethyl Acetate | Soluble[7] |
| Acetone | Soluble[7] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and solubility properties of this compound are not specified in the available literature. The following are generalized protocols that represent standard laboratory methods for such characterizations.
Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Determination of Solubility (Shake-Flask Method)
-
Equilibrium System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is expressed in units such as mg/mL or mol/L.
Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a deuterated compound like this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 4-(4-Aminophenyl)morpholin-3-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
4-(4-Aminophenyl)-3-morpholinone: A Technical Review of its Core Application in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Aminophenyl)-3-morpholinone is a heterocyclic organic compound with significant importance in the pharmaceutical industry. An extensive review of the scientific literature indicates that its primary and well-documented application is not as a pharmacologically active agent itself, but as a critical starting material and key intermediate in the synthesis of the direct factor Xa inhibitor, Rivaroxaban. This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and its central role in the manufacturing of this widely used anticoagulant. While this document will address the compound's established function, it is important to note a lack of substantial evidence in the reviewed literature for its independent pharmacological applications or mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(4-Aminophenyl)-3-morpholinone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.
| Property | Value | Reference |
| CAS Number | 438056-69-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4] |
| Molecular Weight | 192.21 g/mol | [1][3][4] |
| Appearance | White to off-white or light brown solid/crystalline powder | [4] |
| Melting Point | >128°C (decomposition) | |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [5] |
| Synonyms | 4-(3-Oxo-4-morpholinyl)aniline, Aminophenylmorpholinone | [3][5] |
Synthesis of 4-(4-Aminophenyl)-3-morpholinone
The synthesis of 4-(4-aminophenyl)-3-morpholinone is a well-established process, with several routes described in the patent and scientific literature. A common and efficient method involves the reduction of an intermediate, 4-(4-nitrophenyl)-3-morpholinone.
General Synthesis Workflow
The following diagram illustrates a representative workflow for the synthesis of 4-(4-aminophenyl)-3-morpholinone.
Experimental Protocol: Reduction of 4-(4-Nitrophenyl)-3-morpholinone
This protocol is a summarized representation of a common method found in the literature.
Materials:
-
4-(4-Nitrophenyl)-3-morpholinone
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., 5% Palladium on activated carbon)
-
Aliphatic alcohol (e.g., Ethanol)
-
Water
Procedure:
-
The reaction is carried out in a suitable reactor capable of handling hydrogen gas under pressure.
-
4-(4-Nitrophenyl)-3-morpholinone is dissolved or suspended in an aliphatic alcohol, such as ethanol (B145695).
-
A hydrogenation catalyst, typically palladium on activated carbon, is added to the mixture.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is heated to a temperature between 40 and 120°C under hydrogen pressure.
-
The reaction is monitored until completion, which is generally achieved within approximately one hour under these conditions.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
Water and ethanol are added to the filtrate, and the mixture is heated to dissolve the product.
-
The catalyst is filtered off from the hot solution.
-
4-(4-Aminophenyl)-3-morpholinone is isolated by concentrating the filtrate under reduced pressure.
Application in the Synthesis of Rivaroxaban
The primary pharmacological relevance of 4-(4-aminophenyl)-3-morpholinone is its role as a precursor in the synthesis of Rivaroxaban, a potent and orally bioavailable direct inhibitor of coagulation factor Xa.
Rivaroxaban Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Rivaroxaban starting from 4-(4-aminophenyl)-3-morpholinone.
Description of Synthetic Steps
-
Reaction with (R)-Epichlorohydrin: 4-(4-Aminophenyl)-3-morpholinone undergoes a reaction with (R)-epichlorohydrin, leading to the opening of the epoxide ring and the formation of an intermediate.
-
Amination: The resulting intermediate is then treated with ammonia to introduce an amino group, forming the key intermediate, (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone.
-
Acylation: This key intermediate is subsequently acylated using methyl 5-chlorothiophene-2-carboxylate.
-
Cyclization: The final step involves a cyclization reaction, often facilitated by a reagent such as bis(trichloromethyl)carbonate, to form the oxazolidinone ring of the final Rivaroxaban molecule.
Conclusion
References
- 1. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-(4-Aminophenyl)-3-morpholinone | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Metabolism of Rivaroxaban to its Hydroxylated Metabolite M-2
This technical guide provides a comprehensive overview of the metabolic conversion of the direct oral anticoagulant Rivaroxaban to its M-2 metabolite. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the metabolic pathways, enzymatic contributors, quantitative kinetic data, and the experimental protocols used to elucidate this biotransformation.
Introduction
Rivaroxaban is a highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its metabolism is a key determinant of its pharmacokinetic profile and overall disposition in the body. A major metabolic pathway for Rivaroxaban is the oxidative degradation of its morpholinone moiety, leading to the formation of several metabolites.[1] Among these, the M-2 metabolite, a hydroxylated derivative, is a principal product in in vitro studies using human liver microsomes.[2][3][4] Understanding the formation of M-2 is crucial for a complete characterization of Rivaroxaban's metabolic fate. It is important to note that 4-(4-aminophenyl)-3-morpholinone is a key intermediate in the chemical synthesis of Rivaroxaban and not a metabolic product.[5][6]
Metabolic Pathway of Rivaroxaban to M-2
The formation of the M-2 metabolite occurs through the hydroxylation of the morpholinone ring of the Rivaroxaban molecule. This oxidative transformation is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Subsequently, M-2 can undergo further oxidation, leading to the opening of the morpholinone ring and the formation of the M-1 metabolite.[1][3]
Quantitative Data on M-2 Formation
The formation of the M-2 metabolite is primarily mediated by CYP3A4 and CYP2J2. While specific kinetic parameters for the formation of M-2 are not fully available in the public literature, the relative contributions of these enzymes to the overall metabolism of Rivaroxaban have been characterized.
Table 1: Contribution of CYP Enzymes to Rivaroxaban Elimination
| Enzyme | Contribution to Total Rivaroxaban Elimination | Reference |
| CYP3A4 | ~18% | [1][7] |
| CYP2J2 | ~14% | [1][7] |
Table 2: In Vitro Enzyme Kinetic Parameters for Rivaroxaban Metabolism
| Enzyme | Kₘ (µM) | Vₘₐₓ | Intrinsic Clearance (CLᵢₙₜ) | Reference |
| CYP3A4 | 5.78 | Not Reported | - | [8] |
| CYP2J2 | Not Reported | Not Reported | ~39-fold higher than CYP3A4 | [9] |
Note: Vₘₐₓ and the Kₘ for CYP2J2 are not specified in the reviewed literature. The intrinsic clearance data highlights the significant catalytic efficiency of CYP2J2 in Rivaroxaban hydroxylation.
Experimental Protocols
The following sections detail the methodologies for studying the metabolism of Rivaroxaban to M-2 in vitro.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes a general procedure for assessing the metabolism of Rivaroxaban in a mixed-enzyme system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
[¹⁴C]Rivaroxaban (or non-labeled Rivaroxaban)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator/shaker set to 37°C
Procedure:
-
Thaw pooled HLMs on ice.
-
Prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer and MgCl₂.
-
Add HLMs to the incubation mixture to a final protein concentration of 0.5 mg/mL.
-
Add [¹⁴C]Rivaroxaban to the mixture at various concentrations to determine kinetic parameters.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a 2-fold volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
Incubation with Recombinant Human CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for M-2 formation.
Materials:
-
Recombinant human CYP3A4 and CYP2J2 (and other isoforms as controls) expressed in a suitable system (e.g., insect cells)
-
[¹⁴C]Rivaroxaban (or non-labeled Rivaroxaban)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Acetonitrile
Procedure:
-
Prepare incubation mixtures containing phosphate buffer, the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and [¹⁴C]Rivaroxaban at various concentrations.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for a predetermined time, ensuring linear metabolite formation.
-
Terminate the reaction with ice-cold acetonitrile.
-
Process the samples as described in the HLM protocol (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS to quantify the formation of M-2.
LC-MS/MS Analysis of Rivaroxaban and M-2
This section outlines a general method for the quantification of Rivaroxaban and its M-2 metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution: A suitable gradient to separate Rivaroxaban from its metabolites.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rivaroxaban: Precursor and product ions to be determined based on the specific instrument (e.g., for quantification and qualification).
-
M-2: Precursor ion will be [M+H]⁺ of Rivaroxaban + 16 Da (for the addition of an oxygen atom). Product ions need to be determined by infusion and fragmentation of an authentic standard or from the incubate.
-
-
Data Analysis: Quantify the peak areas of Rivaroxaban and M-2 against a standard curve prepared with authentic standards.
Conclusion
The metabolism of Rivaroxaban to its hydroxylated metabolite, M-2, is a significant pathway in its biotransformation, primarily mediated by CYP3A4 and CYP2J2 enzymes. While detailed kinetic parameters for M-2 formation are not fully elucidated in publicly available literature, the relative contributions of the key enzymes are understood. The experimental protocols outlined in this guide provide a robust framework for the in vitro investigation of this metabolic conversion. Further studies to fully characterize the enzyme kinetics of M-2 formation will provide a more complete understanding of Rivaroxaban's metabolic profile.
References
- 1. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simulations-plus.com [simulations-plus.com]
- 9. Identifying the Dominant Contribution of Human Cytochrome P450 2J2 to the Metabolism of Rivaroxaban, an Oral Anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Anticoagulant Bioanalysis: A Technical Guide to Exploratory Research Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, particularly for anticoagulants where precise dosing is critical, the accuracy and reliability of bioanalytical data are paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of these drugs in biological matrices.[3][4] Central to the robustness of these methods is the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common choice.[5][6][7] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation when employing deuterated internal standards in the exploratory research of anticoagulants.
The Core Principle: Mitigating Variability with Isotopic Analogs
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[6] The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This chemical similarity ensures that the internal standard and the analyte exhibit almost identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][7] Consequently, the deuterated internal standard effectively compensates for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][8][9]
The use of a deuterated internal standard that co-elutes with the analyte serves to normalize variability, which is a key reason for their incorporation into bioanalytical methods.[8] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate SIL-IS in their assay validations, underscoring their importance in generating reliable data for regulatory consideration.[8]
Experimental Protocols: A Roadmap to Robust Quantification
The successful implementation of a deuterated internal standard is contingent on a well-defined and validated experimental protocol. The following sections outline a typical methodology for the analysis of anticoagulants in biological matrices like plasma.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation in anticoagulant analysis is protein precipitation.[3][4][10]
-
Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to each sample, calibration standard, and quality control (QC) sample.
-
Precipitation: Add a precipitating agent, typically a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions for the analysis of anticoagulants. Specific parameters will need to be optimized for the particular analyte and internal standard.
| Parameter | Typical Conditions |
| HPLC System | A UHPLC system such as a Shimadzu Nexera or equivalent.[3] |
| Analytical Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[3][11] |
| Mobile Phase A | 0.1% Formic Acid in Water.[10] |
| Mobile Phase B | Acetonitrile or Methanol.[10][12] |
| Flow Rate | 0.5 mL/min.[3] |
| Oven Temperature | 50 °C.[3] |
| Injection Volume | 2 µL.[3] |
| Mass Spectrometer | A triple quadrupole mass spectrometer (e.g., Sciex 3200 Q Trap, Shimadzu LCMS-8045).[3][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI).[10][13] |
| Scan Type | Multiple Reaction Monitoring (MRM).[12][13] |
The MRM transitions for the analyte and its deuterated internal standard are determined by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Data Presentation: Quantifying Performance
The performance of an analytical method using a deuterated internal standard is evaluated by its accuracy and precision.[1] This is typically assessed by analyzing quality control (QC) samples at various concentration levels (low, medium, and high) on multiple days.
As a representative example, the intra-day and inter-day accuracy and precision for the analysis of R-Warfarin and S-Warfarin using Warfarin-d5 as the internal standard are summarized below.
Table 1: Intra-Day Accuracy and Precision for Warfarin Analysis using Warfarin-d5 Internal Standard [1]
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| R-Warfarin | 50 | 51.5 | 103.0 | 4.5 |
| 500 | 492.5 | 98.5 | 3.2 | |
| 2000 | 2055.0 | 102.8 | 2.8 | |
| S-Warfarin | 50 | 52.0 | 104.0 | 4.8 |
| 500 | 489.0 | 97.8 | 3.5 | |
| 2000 | 2060.0 | 103.0 | 3.1 |
Table 2: Inter-Day Accuracy and Precision for Warfarin Analysis using Warfarin-d5 Internal Standard [1]
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=15) | Accuracy (%) | Precision (CV, %) |
| R-Warfarin | 50 | 50.8 | 101.6 | 5.1 |
| 500 | 498.2 | 99.6 | 4.2 | |
| 2000 | 2045.0 | 102.3 | 3.9 | |
| S-Warfarin | 50 | 51.2 | 102.4 | 5.5 |
| 500 | 495.5 | 99.1 | 4.6 | |
| 2000 | 2050.0 | 102.5 | 4.3 |
The data presented in these tables demonstrate that the use of a deuterated internal standard allows for excellent accuracy (generally within ±15% of the nominal value) and high precision (coefficients of variation well below 15%), which are typical acceptance criteria for bioanalytical method validation.[1]
Visualizing the Workflow and Logic
To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and logical relationships in the use of deuterated internal standards for anticoagulant research.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Correction of analytical variability by a deuterated internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Conclusion: Ensuring Data Integrity in Anticoagulant Research
The use of deuterated internal standards is an indispensable component of modern bioanalytical workflows for the quantification of anticoagulants. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting inherent variabilities, thereby ensuring the generation of high-quality, reliable data.[1][5][14] For researchers and drug development professionals, the investment in the synthesis and implementation of deuterated internal standards is a critical step in establishing rugged and reproducible bioanalytical methods. This, in turn, provides a solid foundation for making informed decisions throughout the exploratory and clinical development of novel anticoagulant therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS | springermedizin.de [springermedizin.de]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma. 4-(4-Aminophenyl)-3-morpholinone is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban and is also one of its major metabolites.[1][2][3][4] The accurate quantification of this analyte is crucial for pharmacokinetic and drug metabolism studies. This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described protocol is intended for researchers, scientists, and drug development professionals.
Introduction
4-(4-Aminophenyl)-3-morpholinone is a critical component in the synthesis of Rivaroxaban, an oral, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[3][5] Furthermore, studies on the metabolism of Rivaroxaban have identified the oxidative degradation of the morpholinone moiety as a major metabolic pathway, leading to the formation of 4-(4-Aminophenyl)-3-morpholinone.[5][6][7][8] Therefore, a reliable method for its quantification in biological matrices is essential for understanding the pharmacokinetics and metabolic fate of Rivaroxaban.
This application note provides a detailed protocol for the extraction and quantification of 4-(4-Aminophenyl)-3-morpholinone from human plasma using LC-MS/MS. The method is designed to be simple, rapid, and suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
4-(4-Aminophenyl)-3-morpholinone reference standard (Purity ≥98%)
-
4-(4-Aminophenyl)-3-morpholinone-d4 (internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in Table 2 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | As described in Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-(4-Aminophenyl)-3-morpholinone | 193.2 | 120.1 | 100 | 25 |
| This compound (IS) | 197.2 | 124.1 | 100 | 25 |
Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of 4-(4-Aminophenyl)-3-morpholinone and the internal standard (IS) in methanol.
-
Perform serial dilutions of the stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[9]
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[10]
Table 5: Summary of Quantitative Performance
| Parameter | Result | Acceptance Criteria |
| Linearity (ng/mL) | 1 - 1000 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.8% to 9.5% | ± 15% (± 20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal | IS-normalized matrix factor within acceptable range |
Diagrams
References
- 1. cphi-online.com [cphi-online.com]
- 2. Synthesis of Rivaroxaban [cjph.com.cn]
- 3. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Note: High-Throughput Quantification of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of 4-(4-Aminophenyl)-3-morpholinone, a metabolite of the anticoagulant drug Rivaroxaban[1][2], in human plasma. The method utilizes 4-(4-Aminophenyl)-3-morpholinone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[3][4][5][6] A simple and efficient protein precipitation protocol is employed for sample preparation, followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
4-(4-Aminophenyl)-3-morpholinone is a major metabolite of Rivaroxaban, an oral anticoagulant. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[3][4][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[4][5] This application note provides a detailed protocol for the extraction and quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma.
Experimental
Materials and Reagents
-
4-(4-Aminophenyl)-3-morpholinone (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
96-well collection plates
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(4-Aminophenyl)-3-morpholinone in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Experimental Workflow Diagram
Caption: Workflow for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma.
Detailed Protocols
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.[8]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 50 µL of the internal standard working solution (containing this compound) to each tube, except for the blank samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8][9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: m/z 193.1 → 136.1, IS: m/z 197.1 → 140.1 |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Analysis
The concentration of 4-(4-Aminophenyl)-3-morpholinone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this bioanalytical method.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by SIL-IS |
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the rationale for using a stable isotope-labeled internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results by correcting for variability during sample preparation and analysis. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. Technical Tip: Protein Precipitation [phenomenex.com]
Application Notes and Protocols for Bioanalytical Sample Preparation Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common sample preparation techniques in bioanalysis, emphasizing the use of deuterated internal standards to ensure accuracy and precision in quantitative analysis. The included methodologies for protein precipitation, liquid-liquid extraction, and solid-phase extraction are fundamental for the reliable determination of drugs, metabolites, and biomarkers in complex biological matrices.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1] These stable isotope-labeled (SIL) versions of the analyte are chemically identical to the compound of interest, ensuring they co-elute during chromatography and experience similar matrix effects.[1][2] This mimicry allows for the correction of variability during sample processing, injection, and ionization, leading to more accurate and precise quantification.[1][2] The use of a suitable internal standard is a critical component of robust high-throughput bioanalytical methods and is emphasized in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[1][3][4]
Experimental Workflows
A typical bioanalytical workflow incorporating a deuterated internal standard involves several key stages, from initial sample handling to final data analysis. The choice of sample preparation technique is crucial for removing interfering substances and isolating the analyte and internal standard.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples like plasma or serum.[5] It is often the first choice for its simplicity and speed.[6]
Objective:
To precipitate and remove proteins from a plasma sample to prepare it for LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitating solvent (e.g., ice-cold acetonitrile (B52724) or methanol)[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to the sample.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common) to the sample.[5]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and exchange the solvent.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of Venetoclax, a Novel BCL-2 Inhibitor, in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia or Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein preparation for LC-MS/MS analysis [protocols.io]
Application of 4-(4-Aminophenyl)-3-morpholinone-d4 in Preclinical Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)-3-morpholinone is a critical intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2][3][4] The deuterated analog, 4-(4-Aminophenyl)-3-morpholinone-d4, offers a strategic advantage in preclinical drug development. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the metabolic fate of the parent drug, a concept known as the "deuterium switch".[5][6] This modification can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of reactive metabolites, potentially enhancing the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6][7][8]
These application notes provide a comprehensive overview of the utility of this compound in preclinical research, complete with detailed experimental protocols and data presentation guidelines.
Rationale for Use in Preclinical Development
The primary application of this compound is as a stable-labeled internal standard in pharmacokinetic studies of its non-deuterated counterpart or as a precursor to a deuterated version of Rivaroxaban. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties.[7]
Key applications include:
-
Metabolic Stability Assessment: To investigate the kinetic isotope effect (KIE) on the metabolism of the morpholinone moiety. A slower rate of metabolism for the deuterated compound can indicate that this part of the molecule is a site of metabolic activity.
-
Pharmacokinetic (PK) Studies: To serve as an ideal internal standard for quantitative bioanalysis (LC-MS/MS) of the non-deuterated 4-(4-aminophenyl)-3-morpholinone or Rivaroxaban, ensuring accurate and precise measurements in biological matrices.
-
Drug Metabolism and Pharmacokinetics (DMPK) Studies: To synthesize a deuterated version of Rivaroxaban. Preclinical studies would then compare the DMPK properties of the deuterated and non-deuterated Rivaroxaban to evaluate potential improvements in the drug's profile.
Experimental Protocols
In Vitro Metabolic Stability Assessment
Objective: To compare the metabolic stability of 4-(4-Aminophenyl)-3-morpholinone and its d4-analog in liver microsomes.
Materials:
-
4-(4-Aminophenyl)-3-morpholinone
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of each compound (1 mM in DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-(4-Aminophenyl)-3-morpholinone | 45.2 ± 3.1 | 15.3 ± 1.2 |
| This compound | 68.5 ± 4.5 | 10.1 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Rivaroxaban synthesized from deuterated and non-deuterated 4-(4-Aminophenyl)-3-morpholinone.
Materials:
-
Rivaroxaban (synthesized from non-deuterated precursor)
-
d4-Rivaroxaban (synthesized from this compound)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Administer a single oral dose of Rivaroxaban or d4-Rivaroxaban (e.g., 10 mg/kg) to two groups of rats (n=5 per group).
-
Collect blood samples via tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Extract the drug from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the respective drug in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis to determine key PK parameters.
Data Presentation:
| Parameter | Rivaroxaban | d4-Rivaroxaban |
| Cmax (ng/mL) | 1250 ± 150 | 1310 ± 180 |
| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 |
| AUC(0-inf) (ng*h/mL) | 8750 ± 980 | 11500 ± 1200 |
| t½ (h) | 4.2 ± 0.8 | 6.5 ± 1.1 |
| Clearance (mL/h/kg) | 1.14 ± 0.15 | 0.87 ± 0.11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Preclinical Experimental Workflow.
Caption: Coagulation Cascade Inhibition.
Caption: Deuteration Strategy Logic.
Conclusion
The use of this compound in preclinical drug development represents a sophisticated strategy to enhance the properties of the resulting API, such as Rivaroxaban. By employing the protocols outlined above, researchers can systematically evaluate the impact of deuteration on the metabolic stability and pharmacokinetic profile of the drug candidate. The insights gained from these studies can guide the selection of more robust drug candidates with potentially improved clinical outcomes.
References
- 1. tdcommons.org [tdcommons.org]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Rivaroxaban and its Metabolites in Human Urine using d4-Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of the direct oral anticoagulant Rivaroxaban and a qualitative overview of its major metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Rivaroxaban-d4, for accurate and precise quantification of the parent drug. While a comprehensive quantitative analysis of Rivaroxaban metabolites is challenging due to the limited availability of commercial standards and established mass spectrometric parameters, this document outlines the primary metabolic pathways and identifies key metabolites for potential qualitative or semi-quantitative assessment. The provided protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[2] The drug is metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) and through CYP-independent mechanisms.[2] Approximately two-thirds of an administered dose undergoes metabolic degradation, while about one-third is excreted unchanged in the urine.[2] The resulting metabolites are eliminated through both renal and hepatobiliary routes.[2] Monitoring the urinary excretion of Rivaroxaban and its metabolites can provide valuable insights into the drug's pharmacokinetics and metabolism in an individual. This application note describes a robust LC-MS/MS method for the quantification of Rivaroxaban in urine, employing Rivaroxaban-d4 as an internal standard to ensure high accuracy and precision.
Rivaroxaban Metabolism
The metabolism of Rivaroxaban proceeds through two primary pathways:
-
Oxidative Degradation: This major pathway involves the modification of the morpholinone moiety of the Rivaroxaban molecule, primarily mediated by CYP3A4/5 and CYP2J2.[2]
-
Hydrolysis: This is a minor pathway that involves the cleavage of amide bonds within the Rivaroxaban structure.[2]
These metabolic processes result in several metabolites, with M-1 being identified as a major metabolite found in excreta. The chemical structures of Rivaroxaban and one of its metabolites, M2, are presented below.
Figure 1: Chemical structure of Rivaroxaban.
Figure 2: Chemical structure of Rivaroxaban metabolite M2.
Experimental Protocols
Materials and Reagents
-
Rivaroxaban analytical standard
-
Rivaroxaban-d4 internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rivaroxaban and Rivaroxaban-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Rivaroxaban primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the Rivaroxaban-d4 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Urine Sample Collection: Collect urine samples and store them frozen at -20°C or lower until analysis.
-
Sample Thawing: Thaw urine samples at room temperature.
-
Dilution: For the quantification of Rivaroxaban, a simple dilution of the urine sample is often sufficient. Dilute 100 µL of urine with 900 µL of ultrapure water.
-
Addition of Internal Standard: Add 50 µL of the 100 ng/mL Rivaroxaban-d4 internal standard working solution to a 100 µL aliquot of the diluted urine sample.
-
Protein Precipitation (Optional, for more complex matrices or to remove potential interferences):
-
To 100 µL of urine, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Injection: Transfer the final prepared sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mmol/L ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, then a linear gradient to 5% A over 2 minutes, hold for 0.5 minutes, and return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Rivaroxaban | 436.1 | 145.1 | 0.1 | 30 | 25 |
| Rivaroxaban-d4 | 440.1 | 145.1 | 0.1 | 30 | 25 |
| Rivaroxaban Metabolite M-1 | To be determined | To be determined | - | - | - |
| Rivaroxaban Metabolite M-2 | To be determined | To be determined | - | - | - |
Note: MRM transitions for Rivaroxaban metabolites are not well-established in the literature and would need to be determined empirically. This typically involves infusing a solution of the metabolite standard (if available) into the mass spectrometer to identify the precursor ion and then performing product ion scans to determine the most stable and abundant fragment ions.
Data Presentation
Calibration Curve for Rivaroxaban in Urine
| Concentration (ng/mL) | Peak Area Ratio (Rivaroxaban/Rivaroxaban-d4) |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 5000 | Example Value |
| 10000 | Example Value |
A calibration curve should be generated by plotting the peak area ratio of Rivaroxaban to Rivaroxaban-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The calibration range for Rivaroxaban in urine can be established from 10 ng/mL to 10,000 ng/mL.[3]
Method Validation Summary for Rivaroxaban
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Visualizations
Caption: Rivaroxaban Metabolic Pathway.
Caption: LC-MS/MS Workflow for Rivaroxaban.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of Rivaroxaban in human urine using a d4-labeled internal standard. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. While the quantification of Rivaroxaban metabolites is more complex due to the lack of commercially available standards and established MRM transitions, this document provides a foundational understanding of the metabolic pathways involved, which can guide further research into the comprehensive urinary excretion profile of Rivaroxaban. Researchers aiming to quantify specific metabolites will need to undertake method development to establish and validate the necessary mass spectrometric parameters.
References
Application Note and Protocol: In Vitro Metabolic Stability Assay Using d4-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences a drug's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] In vitro metabolic stability assays are routinely employed to evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3][4] These assays provide an early indication of a compound's intrinsic clearance, guiding lead optimization and candidate selection.[1][5]
One strategy to enhance metabolic stability is the selective incorporation of deuterium (B1214612) atoms at sites of metabolism, a concept rooted in the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes.[6] This application note provides a detailed protocol for conducting an in vitro metabolic stability assay using liver microsomes to evaluate and compare a d4-labeled compound against its non-deuterated parent analog.
The use of a stable isotope-labeled (SIL) compound, such as a d4-labeled analog, as the test article allows for a direct assessment of the impact of deuteration on metabolic fate.[6][8] Furthermore, the d4-labeled compound can serve as its own internal standard if a non-labeled version is also being tested, simplifying analytical procedures.[9] This protocol will focus on the use of liver microsomes, a subcellular fraction rich in Phase I drug-metabolizing enzymes, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this application.[10][11]
Experimental Protocol
This protocol details a typical experiment to compare the metabolic stability of a d4-labeled compound and its non-deuterated parent compound.
1. Materials and Reagents
-
Test Compounds:
-
Non-deuterated parent compound (10 mM stock in DMSO)
-
d4-labeled test compound (10 mM stock in DMSO)
-
-
Control Compounds:
-
Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse)[6][13]
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[6][13]
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][13]
-
Quenching Solution: Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis if the d4-compound is not used for this purpose.[6][9]
-
Equipment:
2. Experimental Workflow Diagram
Caption: Workflow for an in vitro metabolic stability assay.
3. Step-by-Step Protocol
3.1. Preparation [6]
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).
-
Prepare working solutions of the d4-labeled compound, its non-deuterated parent, and control compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the working solutions of the test and control compounds to their respective wells.
-
Include negative control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).
3.3. Sampling and Reaction Termination [12][13]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect an aliquot of the incubation mixture.[9]
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold acetonitrile quenching solution with the internal standard.[9]
3.4. Sample Processing [9]
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3.5. LC-MS/MS Analysis [14]
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the specific precursor-to-product ion transitions for the d4-labeled compound, the non-deuterated parent, and the internal standard in multiple reaction monitoring (MRM) mode.
4. Data Presentation and Analysis
The quantitative data from the assay should be summarized for clear comparison.
Table 1: Example Data for Metabolic Stability Assay
| Time (min) | Peak Area Ratio (Parent Compound / IS) | % Remaining (Parent) | Peak Area Ratio (d4-Compound / IS) | % Remaining (d4-Compound) |
| 0 | 1.25 | 100.0 | 1.30 | 100.0 |
| 5 | 0.98 | 78.4 | 1.20 | 92.3 |
| 15 | 0.65 | 52.0 | 1.05 | 80.8 |
| 30 | 0.30 | 24.0 | 0.85 | 65.4 |
| 45 | 0.12 | 9.6 | 0.68 | 52.3 |
Note: The data presented in this table is for illustrative purposes only.[9]
4.1. Data Analysis Steps [6]
-
Calculate Peak Area Ratio: For each time point, calculate the peak area ratio of the test compound (d4-labeled and non-deuterated) to the internal standard.[9]
-
Normalize Data: Express the peak area ratio at each time point as a percentage of the ratio at T=0.[9]
-
Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine Elimination Rate Constant (k): The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
-
Table 2: Summary of Metabolic Stability Parameters
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | 18.5 | 37.5 |
| d4-Labeled Compound | 42.8 | 16.2 |
| High Clearance Control | 10.2 | 68.0 |
| Low Clearance Control | > 60 | < 11.6 |
Note: The data presented in this table is for illustrative purposes only.[9]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between deuteration and its effect on metabolic stability.
Caption: Impact of deuteration on metabolic stability.
This protocol provides a comprehensive framework for assessing the in vitro metabolic stability of d4-labeled compounds. By directly comparing the stability of a deuterated analog to its parent compound, researchers can quantify the impact of deuterium substitution on metabolic clearance.[6] This information is invaluable for making informed decisions in the drug development process, potentially leading to compounds with improved pharmacokinetic properties.[9] The use of stable isotope-labeled compounds in this manner is a powerful tool in medicinal chemistry to enhance drug-like properties.[6][7]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. nuvisan.com [nuvisan.com]
- 5. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: A Step-by-Step Guide for Bioanalytical Method Development with Stable Isotope Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of analytes in biological matrices is a critical component of pharmacokinetic, toxicokinetic, and biomarker studies in drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" in quantitative bioanalysis.[3][4] SIL-ISs are structurally almost identical to the analyte, differing only in the presence of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][5] This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the method.[4][6]
This guide provides a detailed, step-by-step protocol for the development and validation of a bioanalytical method using SIL-IS, in accordance with major international regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[3][4][7]
Overall Workflow
The development and validation of a bioanalytical method is a systematic process that begins with planning and method development, followed by a comprehensive validation to ensure the reliability of the method for the analysis of study samples.
Caption: A generalized workflow for bioanalytical method development and validation using stable isotope standards.
Phase 1: Method Development
Step 1: Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS) Selection and Characterization
-
SIL-IS Selection Criteria :
-
Isotopic Purity : The SIL-IS should have high isotopic purity to minimize its contribution to the analyte signal.[8]
-
Mass Difference : A mass difference of at least 3-4 Da between the analyte and SIL-IS is recommended to prevent isotopic crosstalk.[5]
-
Label Position : The stable isotopes should be incorporated in a position that is not susceptible to metabolic or chemical loss. ¹³C or ¹⁵N labeling is generally preferred over deuterium (B1214612) (²H) labeling, as deuterium can sometimes undergo H/D exchange.[5][9]
-
Purity : The chemical purity of the SIL-IS should be high to avoid interference with the analyte quantification.[5]
-
-
Stock Solutions :
Step 2: LC-MS/MS Optimization
-
Mass Spectrometry Tuning : Infuse the analyte and SIL-IS solutions into the mass spectrometer to optimize the ionization and fragmentation parameters. Select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Method Development :
-
Column Selection : Choose a suitable HPLC or UHPLC column (e.g., reversed-phase C18) based on the analyte's properties.[11]
-
Mobile Phase Optimization : Develop a mobile phase composition and gradient to achieve good chromatographic peak shape, retention, and separation from endogenous matrix components.[12] The goal is to ensure the analyte and SIL-IS co-elute as closely as possible to compensate for matrix effects.[5]
-
Step 3: Sample Preparation Optimization
The goal of sample preparation is to remove interfering components from the biological matrix and concentrate the analyte. Common techniques include:
-
Protein Precipitation (PP) : A simple and fast method, but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE) : Offers cleaner extracts than PP.
-
Solid-Phase Extraction (SPE) : Generally provides the cleanest extracts and allows for analyte concentration.[13]
The chosen method should provide consistent and high recovery for both the analyte and the SIL-IS.[2][13]
Phase 2: Pre-Validation
Before proceeding to a full validation, a pre-validation should be performed to assess the initial performance of the method.
Step 4: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards : Prepare a series of at least six to eight calibration standards by spiking a blank biological matrix with known concentrations of the analyte.[3][14]
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of four concentration levels in the same biological matrix:
QC samples should be prepared from a separate stock solution than the calibration standards.[7][10]
Step 5: Selectivity and Specificity
-
Objective : To ensure that endogenous matrix components or other substances do not interfere with the quantification of the analyte and SIL-IS.
-
Protocol :
-
Obtain at least six different lots of the blank biological matrix from individual sources.[4]
-
Process and analyze each blank matrix sample to check for interfering peaks at the retention times of the analyte and SIL-IS.[8]
-
Analyze a blank sample spiked with the SIL-IS to ensure no interference at the analyte's MRM transition.
-
Analyze a sample at the ULOQ without the SIL-IS to check for analyte contribution to the SIL-IS signal.
-
-
Acceptance Criteria (ICH M10) :
-
Response of interfering peaks in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the SIL-IS.[5]
-
Step 6: Matrix Effect Assessment
-
Objective : To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and SIL-IS.[4]
-
Protocol :
-
Prepare three sets of samples using at least six different lots of the biological matrix:[4]
-
Set 1 (Neat Solution) : Analyte and SIL-IS spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike) : Blank matrix is extracted first, and then the analyte and SIL-IS are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike) : Analyte and SIL-IS are spiked into the blank matrix and then extracted.
-
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
-
-
Calculations :
-
Matrix Factor (MF) = (Peak area in Set 2) / (Mean peak area in Set 1)
-
IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)
-
-
Acceptance Criteria : The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[8]
Phase 3: Full Method Validation
Step 7: Accuracy and Precision
-
Objective : To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter (precision).[3]
-
Protocol :
-
Analyze at least five replicates of the QC samples (LLOQ, LQC, MQC, HQC) along with a full calibration curve in at least three separate analytical runs over different days.[15]
-
Calculate the intra-day (within-run) and inter-day (between-run) accuracy and precision.
-
-
Acceptance Criteria :
-
The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
The precision (CV) should not exceed 15% (20% for the LLOQ).
-
| Parameter | LLOQ | LQC, MQC, HQC |
| Intra-run Precision (CV%) | ≤ 20% | ≤ 15% |
| Inter-run Precision (CV%) | ≤ 20% | ≤ 15% |
| Intra-run Accuracy (% Bias) | ± 20% | ± 15% |
| Inter-run Accuracy (% Bias) | ± 20% | ± 15% |
Step 8: Recovery
-
Objective : To assess the efficiency of the extraction process.[2][16]
-
Protocol :
-
Use the data from the matrix effect experiment (Set 2 and Set 3).
-
-
Calculation :
-
Recovery (%) = [(Mean peak area in Set 3) / (Mean peak area in Set 2)] x 100
-
-
Acceptance Criteria : Recovery does not need to be 100%, but it should be consistent and reproducible across the different QC levels.[2][15]
Step 9: Stability
-
Objective : To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[4][17]
-
Protocol : Analyze LQC and HQC samples after exposing them to the following conditions:
-
Freeze-Thaw Stability : After at least three freeze-thaw cycles.[18]
-
Bench-Top (Short-Term) Stability : At room temperature for a duration that mimics the sample handling time.[18]
-
Long-Term Stability : At the intended storage temperature (e.g., -20°C or -80°C) for a period covering the expected sample storage duration.[18]
-
Processed Sample (Autosampler) Stability : In the autosampler for the expected duration of an analytical run.[18]
-
-
Acceptance Criteria : The mean concentration of the stability samples should be within ±15% of the nominal concentration.
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Bias) |
| Freeze-Thaw | Frozen, thawed, and refrozen | At least 3 cycles | ± 15% |
| Bench-Top | Room Temperature | Mimicking sample handling time | ± 15% |
| Long-Term | -20°C or -80°C | Covering study sample storage | ± 15% |
| Autosampler | Autosampler Temperature | Covering analytical run time | ± 15% |
Step 10: Dilution Integrity
-
Objective : To ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.
-
Protocol :
-
Prepare a sample with a concentration above the ULOQ.
-
Dilute this sample with blank matrix to bring the concentration within the calibration range.
-
Analyze at least five replicates of the diluted sample.
-
-
Acceptance Criteria : The accuracy and precision of the diluted samples should be within ±15%.
Phase 4: Study Sample Analysis
Once the method is fully validated, it can be used for the analysis of study samples. Each analytical run should include calibration standards and at least three levels of QC samples (LQC, MQC, HQC) in duplicate to monitor the performance of the method.
References
- 1. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 4-(4-Aminophenyl)-3-morpholinone-d4 LC-MS Analysis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the LC-MS analysis of 4-(4-Aminophenyl)-3-morpholinone-d4. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Physicochemical Properties and Mass Spectrometry Data
A clear understanding of the analyte's properties is crucial for method development and troubleshooting. Below is a summary of key data for 4-(4-Aminophenyl)-3-morpholinone and its deuterated analog.
| Property | 4-(4-Aminophenyl)-3-morpholinone | This compound |
| Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₀H₈D₄N₂O₂ |
| Molecular Weight | 192.21 g/mol | 196.24 g/mol |
| Monoisotopic Mass | 192.0899 g/mol | 196.1150 g/mol |
| Predicted Precursor Ion (ESI+) | m/z 193.0972 | m/z 197.1225 |
| Predicted Fragment Ions (ESI+) | m/z 120.0813, 106.0657, 93.0578 | m/z 124.1064, 110.0908, 97.0829 |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated)[1][] | Similar to the non-deuterated form |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocol, adapted from methods for similar polar compounds and metabolites of Rivaroxaban, serves as an excellent starting point for method development.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (if this compound is not the internal standard itself).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Representative LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z): 197.1 -> Product Ions (m/z): 124.1, 110.1 (Collision energy to be optimized) |
| Ion Source Parameters | Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Nebulizer Gas: Nitrogen |
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems.
Chromatographic Issues
Question 1: Why am I observing poor peak shape (tailing, fronting, or splitting) for my analyte?
Poor peak shape can be caused by a variety of factors, from column issues to improper mobile phase composition.
-
Peak Tailing: This is often observed for polar compounds like 4-(4-Aminophenyl)-3-morpholinone.
-
Cause: Secondary interactions with active sites on the column, such as residual silanols.
-
Solution:
-
Use a column with end-capping or a different stationary phase.
-
Lower the mobile phase pH by 0.2-0.5 units to reduce silanol (B1196071) interactions.
-
Increase the column temperature to improve peak symmetry.
-
-
-
Peak Fronting:
-
Cause: Column overload due to high sample concentration.
-
Solution: Dilute the sample and reinject.
-
-
Peak Splitting:
Question 2: My retention time is shifting between injections. What could be the cause?
Retention time instability can compromise data quality and reproducibility.
-
Cause:
-
Inadequate column equilibration between injections.
-
Changes in mobile phase composition (e.g., evaporation of the organic component).
-
Fluctuations in column temperature.
-
Air bubbles in the pump.
-
-
Solution:
-
Ensure the column is equilibrated for at least 10 column volumes.
-
Prepare fresh mobile phase daily.
-
Verify the stability of the column oven temperature.
-
Degas the mobile phase and prime the LC pumps.[5]
-
Mass Spectrometry Issues
Question 3: I am experiencing a weak or no signal for my analyte. What should I check?
A lack of signal can be frustrating, but a systematic check can often identify the issue.
-
Cause:
-
Incorrect mass transitions in the acquisition method.
-
Suboptimal ionization source parameters (e.g., temperature, gas flow, voltage).
-
Analyte degradation in the source.
-
Matrix effects leading to ion suppression.
-
-
Solution:
-
Verify the precursor and product ion masses for this compound.
-
Optimize ion source parameters through infusion or flow injection analysis.
-
If the compound is thermally labile, reduce the source and desolvation temperatures.
-
Evaluate and mitigate matrix effects by improving sample cleanup or modifying chromatographic conditions to separate the analyte from interfering matrix components.
-
Deuterated Internal Standard-Specific Issues
Question 4: My deuterated internal standard is not co-eluting with the analyte. Why is this happening and how can I fix it?
While deuterated internal standards are designed to co-elute with the analyte, small differences in retention time can occur.
-
Cause: The "isotope effect," where the presence of heavier deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[6]
-
Solution:
-
This small separation is often acceptable if it does not lead to differential matrix effects.
-
If significant, adjust the mobile phase gradient to achieve better co-elution.
-
Consider a column with a different selectivity.
-
Question 5: I suspect isotopic exchange is occurring with my deuterated standard. How can I confirm and prevent this?
Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can compromise the accuracy of your results.
-
Cause: The deuterium labels are on positions that are susceptible to exchange under certain pH or temperature conditions. For this compound, the labels on the phenyl ring are generally stable. However, issues can arise from the manufacturing process or during sample handling.
-
Solution:
-
Confirmation: Analyze a sample of the deuterated standard in a non-deuterated solvent and look for the appearance of the non-deuterated analyte's mass.
-
Prevention:
-
Ensure the pH of the mobile phase and sample diluent is neutral or slightly acidic.
-
Avoid prolonged storage of the standard in protic solvents at elevated temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected mass transitions for this compound in positive ESI mode?
The expected precursor ion ([M+H]⁺) for this compound is m/z 197.1. Common product ions would result from the fragmentation of the morpholinone ring and the phenyl group. Predicted product ions include m/z 124.1 (loss of the morpholinone fragment) and m/z 110.1. These should be confirmed and optimized experimentally.
Q2: How can I minimize matrix effects in my analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS.
-
Effective Sample Cleanup: Use protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the sample matrix.
-
Chromatographic Separation: Modify your LC method to separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but may also reduce the analyte signal.
Q3: Is this compound suitable for use as an internal standard for the non-deuterated analyte?
Yes, as a stable isotope-labeled analog, it is an ideal internal standard. It has nearly identical chemical and physical properties to the non-deuterated form, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in the analytical process.
Visual Workflows
The following diagrams, created using Graphviz (DOT language), illustrate logical troubleshooting workflows.
Caption: A systematic workflow for troubleshooting common chromatographic issues.
Caption: A logical workflow for troubleshooting issues specific to deuterated internal standards.
References
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Deuterated Compounds
This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the analysis of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute slightly earlier than my non-deuterated analyte in reverse-phase chromatography?
This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor differences in the molecule's physicochemical properties. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[1][2][3] While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[2]
Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?
While completely eliminating the isotopic shift can be challenging, the following steps can minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[2][4]
-
Use a Higher Degree of Deuteration: Selecting an internal standard with a higher number of deuterium atoms may exhibit a more pronounced shift. Therefore, choosing a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.[1]
-
Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[1]
Q3: I am observing poor signal intensity for my deuterated compound. What should I focus on?
To improve signal intensity, a systematic optimization of the following Electrospray Ionization (ESI) source parameters is crucial:
-
Spray Voltage: This is a critical parameter for establishing a stable spray. Optimize this parameter to maximize the signal for your deuterated analyte.[1]
-
Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.[1]
-
Drying Gas Temperature: This parameter also influences desolvation.[1]
Q4: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?
Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.
-
Suboptimal Source Conditions: Inefficient ESI source parameters can negatively affect ionization efficiency.[1]
Troubleshooting Guides
Issue 1: In-source Fragmentation of the Deuterated Compound
Symptom: The abundance of the precursor ion is low, while fragment ions are significantly present.
Cause: The cone voltage (also known as fragmentor or orifice voltage) is likely set too high, causing the compound to fragment within the ion source.[1]
Troubleshooting Steps:
-
Gradually decrease the cone voltage and monitor the abundance of the precursor ion versus any fragment ions.[1]
-
Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[1]
-
Ensure that the chosen precursor ion for quantification is stable across the expected concentration range.
Issue 2: Signal Suppression of the Deuterated Internal Standard
Symptom: The signal intensity of the internal standard decreases as the analyte concentration increases.
Cause: At high concentrations, the analyte and the internal standard compete for ionization, a phenomenon known as ion suppression.[4][5] This is more common in Electrospray Ionization (ESI) than in Atmospheric Pressure Chemical Ionization (APCI).[6]
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: A general guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of the highest calibration standard.[4]
-
Dilute Samples: If feasible, dilute your samples to bring the analyte concentration into a linear range of the assay.[4]
-
Modify Chromatographic Conditions: Adjust the chromatography to separate the analyte from matrix components that may be causing the suppression.[4]
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters that provide maximum signal intensity and stability for a deuterated compound and its corresponding analyte.
Methodology:
-
Preparation: Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that provides a reasonable signal.
-
Infusion: Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]
-
Initial Setup: Begin with the instrument manufacturer's recommended default ESI source parameters.[1]
-
One-Factor-at-a-Time Optimization:
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Record the voltage that provides the highest and most stable signal.[1]
-
Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on signal intensity and stability. Record the optimal pressure.[1]
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.[1]
-
Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions. Select a voltage that maximizes the precursor ion signal while minimizing fragmentation.[1]
-
Data Presentation
Table 1: General Ranges for ESI Source Parameter Optimization
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Key Considerations |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1] |
| Drying Gas Temp (°C) | 200 - 350 | 200 - 350 | Optimize for efficient desolvation without causing thermal degradation. The optimal temperature may differ slightly for the deuterated compound.[1] |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Higher flow rates can enhance desolvation but may decrease sensitivity if set too high.[1] |
| Nebulizer Gas Pressure (psi) | 30 - 60 | 30 - 60 | Optimize for a stable spray and consistent signal. |
| Cone Voltage (V) | 10 - 100 | 10 - 100 | Optimize to maximize precursor ion signal while minimizing in-source fragmentation.[1] |
Note: These are general ranges, and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[1]
Visualizations
Caption: Troubleshooting workflow for suboptimal mass spectrometer signals with deuterated compounds.
References
resolving co-eluting peaks in Rivaroxaban metabolite chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of Rivaroxaban and its metabolites.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of Rivaroxaban and its metabolites can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Poor resolution between Rivaroxaban and a suspected metabolite peak.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution between Rivaroxaban and its metabolites?
A1: Co-elution issues in the analysis of Rivaroxaban and its metabolites often stem from:
-
Structural Similarity: Metabolites may only have minor structural modifications (e.g., hydroxylation, N-dealkylation), resulting in very similar physicochemical properties and, therefore, similar retention behavior on a reversed-phase column.
-
Suboptimal Mobile Phase Composition: The organic modifier type, mobile phase pH, and buffer concentration may not be optimal for differentiating between the subtle polarity differences of the analytes.
-
Inadequate Stationary Phase Selectivity: The chosen column chemistry (e.g., standard C18) may not provide the necessary selectivity to resolve structurally similar compounds.
-
Method Parameters: Inappropriate gradient slope, flow rate, or column temperature can lead to insufficient separation.
Q2: How can I modify my mobile phase to improve the separation of co-eluting peaks?
A2: Modifying the mobile phase is often the first and most effective step:
-
Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice-versa. The different solvent strengths and selectivities can alter the elution order and improve resolution.
-
Adjust the pH: The pH of the aqueous portion of your mobile phase can significantly impact the ionization state of Rivaroxaban and its metabolites, thereby affecting their retention. Experiment with a pH range of 2.5 to 4.0, as a lower pH can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing and improving peak shape.[1]
-
Modify the Buffer Concentration: Adjusting the ionic strength of the buffer can influence retention times and selectivity. A typical starting point is a 25 mM potassium phosphate (B84403) buffer.[2][3]
-
Implement a Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often effectively separate closely eluting compounds.
Q3: When should I consider changing my HPLC/UPLC column?
A3: If mobile phase optimization does not yield the desired resolution, consider the stationary phase:
-
Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may offer different selectivity.
-
Phenyl-Hexyl Phases: These columns provide alternative selectivity due to pi-pi interactions and can be effective for separating aromatic compounds like Rivaroxaban and its metabolites.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be beneficial for resolving structurally similar analytes.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column can increase efficiency and improve resolution.
Q4: Can adjusting the flow rate and column temperature help resolve co-eluting peaks?
A4: Yes, these parameters can fine-tune your separation:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. It's advisable to screen a range, for example, from 30°C to 50°C.
Q5: My peak shape is poor (e.g., tailing, fronting). How can this be improved?
A5: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Analyte interactions with residual silanol groups on the column can cause peak tailing. Lowering the mobile phase pH or using a base-deactivated column can mitigate this.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Contaminated Column or Mobile Phase: Flush the column with a strong solvent and ensure your mobile phase is freshly prepared and filtered.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Simultaneous Determination of Rivaroxaban and its Metabolites in Human Plasma
This protocol is a representative method for the analysis of Rivaroxaban in a biological matrix.
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: A typical starting gradient could be 95% A for 0.5 min, then a linear gradient to 95% B over 1.5 min, hold for 0.5 min, and then return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rivaroxaban: m/z 436.1 → 145.1
-
Internal Standard (e.g., Rivaroxaban-d4): m/z 440.1 → 145.1
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the UPLC-MS/MS system.
-
Data Presentation
Table 1: Example Chromatographic Parameters for Rivaroxaban Analysis
| Parameter | Method 1 (Isocratic HPLC)[3] | Method 2 (Gradient UPLC)[4] | Method 3 (Isocratic HPLC)[5] |
| Column | Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 30% Acetonitrile, 70% 25 mM KH2PO4 (pH 2.9) | A: 10mM NH4Ac + 0.1% FA in H2O B: 0.1% FA in ACN | 55% Acetonitrile, 45% Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min |
| Temperature | Ambient | Not Specified | 40°C |
| Detection | UV at 249 nm | MS/MS | UV at 249 nm |
| Rivaroxaban RT | ~12.2 min | Not specified | ~3.37 min |
Visualizations
Rivaroxaban Metabolic Pathway
The metabolism of Rivaroxaban primarily involves oxidative degradation of the morpholinone ring and hydrolysis of the amide bonds.
Caption: Simplified metabolic pathway of Rivaroxaban.
References
- 1. Bioanalytical RP-HPLC Method for Simultaneous Quantification of Rivaroxaban and Ticagrelor in Spiked Human Plasma: Validation and Stability | Semantic Scholar [semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]
addressing ion suppression effects for 4-(4-Aminophenyl)-3-morpholinone-d4
Technical Support Center: 4-(4-Aminophenyl)-3-morpholinone-d4
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges during the bioanalysis of this compound, with a specific focus on mitigating ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our experiments?
A1: this compound is the stable isotope-labeled (deuterated) form of 4-(4-Aminophenyl)-3-morpholinone. Due to its structural and physicochemical similarity to the unlabeled analyte, it is ideally used as an internal standard (IS) in quantitative bioanalytical methods, particularly those employing LC-MS/MS.[1] Using a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, including ion suppression.[1]
Q2: What is ion suppression and why is it a concern when analyzing this compound?
A2: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte and internal standard is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] This phenomenon can lead to a decreased signal intensity, which adversely affects the sensitivity, accuracy, and precision of the quantitative analysis.[1][3] It is a significant concern in bioanalysis because biological samples contain numerous endogenous components like salts, proteins, and phospholipids (B1166683) that can interfere with the ionization process in the mass spectrometer's source.[2][4]
Q3: How can I identify if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is through a post-column infusion experiment. In this setup, a constant flow of your analyte and internal standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the baseline signal of the infused compounds as the matrix components elute indicates at what retention times ion suppression is occurring. Another indicator can be poor reproducibility of your quality control (QC) samples, especially at the lower limit of quantification (LLOQ).
Q4: Can the use of this compound as an internal standard completely eliminate the impact of ion suppression?
A4: While a stable isotope-labeled internal standard like this compound is the most effective tool to compensate for ion suppression, it may not completely eliminate its impact, especially if the suppression is severe.[5][6] The underlying assumption is that the analyte and the internal standard co-elute and are affected by the matrix in the exact same way.[2] If chromatographic separation is poor or the matrix effect is highly variable between samples, you may still observe inaccuracies. Therefore, it is crucial to optimize sample preparation and chromatography to minimize the root causes of ion suppression.
Q5: What are the most common sources of ion suppression in bioanalytical methods?
A5: The most common sources of ion suppression originate from the biological matrix itself. These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression, particularly in the later-eluting regions of a reversed-phase chromatogram.[4]
-
Salts and Buffers: Often present in high concentrations, they can suppress the ionization of the analyte, especially if they elute early in the chromatographic run.[4]
-
Proteins and Peptides: Inadequate removal of proteins during sample preparation can lead to significant ion suppression and contamination of the LC-MS system.[4]
-
Excipients and Dosing Vehicles: Components from the formulation of the administered drug can also co-elute and cause interference.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to ion suppression for 4-(4-Aminophenyl)-3-morpholinone and its deuterated internal standard.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or no signal for both analyte and internal standard. | Severe ion suppression from the sample matrix. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][7] 2. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] 3. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from the ion-suppressing components. |
| Inconsistent and irreproducible results for QC samples. | Variable matrix effects between different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: Ensure you are using this compound as the IS.[1] 2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[1] 3. Robust Sample Cleanup: A consistent and effective sample preparation method like SPE will minimize variability in matrix effects. |
| Analyte peak shape is poor (e.g., tailing, fronting, or splitting). | Co-elution with an interfering substance from the matrix. | 1. Modify Chromatographic Conditions: Adjust the analytical column, mobile phase composition, pH, or gradient profile to improve peak shape and resolution from interferences. 2. Check for Column Contamination: Clean or replace the analytical column and guard column. |
| Internal standard response is highly variable across a batch of samples. | Inconsistent sample preparation or significant variability in the biological matrix between subjects. | 1. Review Sample Preparation Procedure: Ensure the procedure is being followed consistently for all samples. Automating sample preparation can improve consistency. 2. Investigate Matrix Differences: If samples are from different populations or disease states, the matrix composition may vary. A more universal sample cleanup method may be needed. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Evaluate Ion Suppression
This protocol describes how to identify the regions of a chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of 4-(4-Aminophenyl)-3-morpholinone and this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma, urine)
-
Mobile phase
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions of your analytical method.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path using a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Begin infusing the standard solution of the analyte and internal standard at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal is observed in the mass spectrometer for the m/z transitions of both compounds, inject a sample of the extracted blank matrix.
-
Monitor the signal for the analyte and internal standard throughout the chromatographic run.
-
A decrease in the signal intensity indicates regions of ion suppression. An increase indicates ion enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Mitigate Ion Suppression
This protocol provides a general SPE method to clean up biological samples before LC-MS/MS analysis. The specific SPE sorbent and wash/elution solvents should be optimized for 4-(4-Aminophenyl)-3-morpholinone.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Biological fluid sample (e.g., plasma)
-
This compound (internal standard)
-
Methanol (B129727), Acetonitrile
-
Formic acid or Ammonium (B1175870) hydroxide (B78521)
-
Deionized water
Procedure:
-
Sample Pre-treatment: Thaw plasma samples and centrifuge to pellet any precipitates. To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex to mix. Add 200 µL of 2% formic acid in water to acidify and precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. A second wash with a stronger organic solvent (e.g., 20% methanol) can be used to remove less polar interferences like phospholipids.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for identifying and addressing ion suppression.
Caption: Potential causes of ion suppression in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Assay Sensitivity for Low-Level Metabolite Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the sensitivity of your assays for quantifying low-level metabolites.
Frequently Asked Questions (FAQs)
Q1: My analyte signal is very low, close to the limit of detection (LOD). How can I improve the sensitivity?
A1: Improving sensitivity involves strategies to either increase the analyte signal or decrease the background noise.[1][2] Consider the following approaches:
-
Optimize Sample Preparation: Concentrate your sample to enrich the metabolites of interest. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components and increase the concentration of your target analytes.[3][4]
-
Enhance Chromatographic Performance: Optimize your liquid chromatography (LC) method to achieve better separation of your analyte from matrix components that can cause ion suppression.[4][5] This can involve adjusting the mobile phase composition, gradient, and flow rate.[4] Using narrower columns (e.g., 2.1 mm instead of 4.6 mm ID) can also increase sensitivity by reducing analyte dilution.[6]
-
Optimize Mass Spectrometry (MS) Parameters: Fine-tune the MS ionization source conditions, such as nebulizing gas flow and temperature, to maximize the production and transmission of gas-phase ions.[1] For targeted analysis, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can significantly improve sensitivity and selectivity.[7][8]
-
Chemical Derivatization: For metabolites with poor ionization efficiency, chemical derivatization can be employed to introduce a chemical moiety that enhances their detection by LC-MS.[9][10]
Q2: I observe a significant decrease in my analyte signal when analyzing biological samples compared to pure standards. What is the likely cause and how can I mitigate it?
A2: This phenomenon is likely due to matrix effects , where components in the biological sample interfere with the ionization of your analyte, leading to ion suppression .[4][5][11]
Here's how to address this issue:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components.[12] Techniques like protein precipitation, LLE, and SPE are crucial for cleaning up complex samples.[4][13]
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the co-eluting matrix components that are causing suppression.[5][11]
-
Use a Suitable Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte is the best way to compensate for matrix effects.[4][14] The SIL-IS experiences similar ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[4]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to account for the matrix-induced changes in ionization efficiency.[4]
Q3: What is chemical derivatization and when should I consider using it?
A3: Chemical derivatization is a technique where a chemical reagent is reacted with the target metabolite to modify its chemical and physical properties.[9][15] This is particularly useful for:
-
Improving Ionization Efficiency: For compounds that are difficult to ionize, derivatization can add a readily ionizable group, significantly enhancing the MS signal.[9][15]
-
Enhancing Chromatographic Separation: Derivatization can alter the polarity of a metabolite, improving its retention and peak shape on a given column.[9]
-
Distinguishing Isomers: Derivatization can be used to separate and distinguish between isomeric compounds that are otherwise difficult to resolve.
Consider using derivatization when you are working with low-abundance metabolites that have poor sensitivity in their native form, such as hydroxyl-containing compounds, carboxylic acids, or carbonyls.[15][16]
Q4: How do I choose an appropriate internal standard for my assay?
A4: The choice of an internal standard (IS) is critical for accurate and reproducible quantification. The ideal IS should mimic the behavior of the analyte during sample preparation and analysis.[17]
Key considerations for selecting an IS include:
-
Structural Similarity: The IS should be structurally similar to the analyte.[17]
-
Stable Isotope-Labeled (SIL) Standards: These are the gold standard as they have nearly identical chemical and physical properties to the analyte and co-elute, allowing for the most accurate correction of matrix effects and other variations.[4][14][18]
-
Non-Endogenous: The IS should not be naturally present in the sample matrix.[17]
-
Elution Profile: The IS should elute close to the analyte of interest.[17]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio
| Possible Cause | Troubleshooting Steps |
| High Background Noise | - Check for contamination in solvents, reagents, or the LC-MS system. Use high-purity solvents and reagents.[1] - Perform a "steam clean" of the LC-MS system overnight to remove contaminants.[19] - Ensure proper tuning and calibration of the mass spectrometer.[19] |
| Low Analyte Signal | - Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature).[20] - Improve sample preparation to concentrate the analyte and remove interferences. - Evaluate different LC columns and mobile phases to improve peak shape and reduce co-elution with interfering compounds. |
| Suboptimal LC Conditions | - Ensure the mobile phase pH is appropriate for the analyte's pKa to achieve good peak shape.[20] - Optimize the flow rate for your column dimensions.[21] |
Issue 2: Inconsistent or Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variability in Sample Preparation | - Standardize all sample preparation steps, including volumes, incubation times, and temperatures.[22] - Use an internal standard added at the beginning of the sample preparation process to account for variations.[14][17] |
| Instrumental Instability | - Check for fluctuations in LC pump pressure or MS source stability. - Ensure the autosampler is functioning correctly and injecting consistent volumes.[23] - Randomize the injection order of your samples to distribute any systematic drift.[24] |
| Matrix Effects | - Implement a more rigorous sample cleanup procedure.[4][13] - Use a stable isotope-labeled internal standard.[4][14] |
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of assay sensitivity using different techniques.
Table 1: Sensitivity Enhancement with Chemical Derivatization
| Derivatization Reagent | Target Metabolite Class | Fold Increase in Sensitivity | Reference |
| 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) | Hydroxyl-containing compounds | 1.1 to 42.9-fold | [15][25] |
| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl, carboxyl, and phosphoryl groups | Significantly improved detection | [16] |
Table 2: Impact of LC-MS Method Optimization
| Optimization Strategy | Platform | Median Response Increase | Reference |
| Comprehensive Optimization of LC-MS using Design of Experiments (COLMeD) | Triple Quadrupole (QqQ) | 161.5% | [26][27] |
| Formic Acid Pretreatment of Samples | LC-MS | 30-50% more features detected | [28] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Metabolite Enrichment
-
Conditioning: Condition the SPE cartridge with the appropriate solvent (e.g., methanol) as recommended by the manufacturer.
-
Equilibration: Equilibrate the cartridge with the loading buffer (e.g., water or a buffer matching the sample's pH).
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.
-
Elution: Elute the target metabolites with a stronger solvent.
-
Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.
Protocol 2: Post-Column Infusion for Detecting Ion Suppression
This method helps to identify regions in the chromatogram where ion suppression occurs.[13]
-
Setup: Tee a syringe pump delivering a constant flow of the analyte solution into the LC eluent stream after the analytical column and before the MS source.
-
Infusion: Continuously infuse the analyte solution at a constant rate.
-
Injection: Inject a blank matrix extract onto the LC column.
-
Analysis: Monitor the analyte's signal. A drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: A generalized experimental workflow for metabolite quantification.
Caption: A troubleshooting flowchart for addressing low assay sensitivity.
Caption: The mechanism of matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Metabolomics Methodology FAQ | MetwareBio [metwarebio.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS based Metabolite Analysis [plant-biochemistry.hhu.de]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. iroatech.com [iroatech.com]
- 15. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scioninstruments.com [scioninstruments.com]
- 18. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. dispendix.com [dispendix.com]
- 23. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 24. A Strategy for Sensitive, Large Scale Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 26. scispace.com [scispace.com]
- 27. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Long-Term Stability of 4-(4-Aminophenyl)-3-morpholinone-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of 4-(4-Aminophenyl)-3-morpholinone-d4 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
The main stability concerns for this compound, a deuterated compound, in biological matrices like plasma and serum include:
-
Enzymatic Degradation: Biological samples contain enzymes that can metabolize the analyte.[1][2]
-
pH Instability: Changes in the sample's pH can lead to the degradation of the analyte.[2]
-
Temperature Fluctuations: Exposure to varying temperatures, especially during handling and storage, can affect stability.[2][3]
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade the analyte.[3][4]
-
Isotopic Exchange: There is a potential for the deuterium (B1214612) atoms on the internal standard to be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.[5][6]
Q2: What are the recommended storage conditions for biological samples containing this compound?
For long-term storage, it is recommended to keep biological samples at -70°C or -80°C.[3] While storage at -20°C may be suitable for shorter durations, studies on other small molecules have indicated a risk of degradation over extended periods at this temperature.[3][7] For short-term bench-top handling during sample processing, it is advisable to keep samples on wet ice to minimize enzymatic activity.[3]
Q3: How is long-term stability of this compound evaluated?
Long-term stability is assessed by analyzing quality control (QC) samples at various time points. QC samples are prepared by spiking a known concentration of the analyte into the biological matrix. These samples are then stored under the intended long-term storage conditions. At specified intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), a set of QC samples is analyzed against a freshly prepared calibration curve.[4][8][9] The stability is confirmed if the measured concentrations of the stored QC samples are within an acceptable range of the nominal concentrations.[4]
Q4: What are the acceptance criteria for a long-term stability study?
According to FDA guidelines, the mean concentration of the stability QC samples at each time point should be within ±15% of the nominal concentration. The precision (coefficient of variation, CV) should not exceed 15%.[10] At least two-thirds of the total QC samples and at least 50% at each concentration level must meet these criteria.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under specified long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare a sufficient number of quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., human plasma).
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).[4]
-
Analysis at Time Points: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples (at least three replicates of each concentration level).[4]
-
Sample Analysis: Analyze the thawed QC samples along with a freshly prepared calibration curve using a validated bioanalytical method (e.g., LC-MS/MS).
-
Evaluation: The analyte is considered stable if the mean measured concentration of the stored QC samples is within ±15% of the nominal concentrations.[4]
Data Presentation
Table 1: Example Long-Term Stability Data for this compound in Human Plasma at -80°C
| Time Point (Months) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 | Low | 5 | 5.1 | 102.0 | 3.5 |
| High | 500 | 495.5 | 99.1 | 2.8 | |
| 3 | Low | 5 | 5.2 | 104.0 | 4.1 |
| High | 500 | 489.0 | 97.8 | 3.2 | |
| 6 | Low | 5 | 4.9 | 98.0 | 5.5 |
| High | 500 | 505.0 | 101.0 | 4.0 | |
| 12 | Low | 5 | 5.3 | 106.0 | 6.2 |
| High | 500 | 491.5 | 98.3 | 4.8 |
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte degradation over time | Improper storage temperature. | Ensure samples are consistently stored at the validated temperature (e.g., -80°C). Use calibrated temperature monitoring systems. |
| Enzymatic activity in the matrix. | Minimize the time samples are at room temperature during handling. Process samples on wet ice.[3] | |
| pH instability. | Measure the pH of the matrix. If necessary, adjust the pH with a suitable buffer, ensuring it doesn't interfere with the assay. | |
| High variability in QC results | Inconsistent sample handling and storage. | Standardize all procedures for sample handling, preparation, and storage. Ensure all personnel are adequately trained on the protocols.[3] |
| Matrix effects. | Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis.[11][12] Optimize sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering components.[13] | |
| Isotopic back-exchange (loss of deuterium) | Unstable label position on the molecule. | Ensure the deuterium labels are on stable, non-exchangeable positions of the this compound molecule.[6] |
| Inappropriate pH of solvent or matrix. | Acidic or basic conditions can promote H/D exchange.[5] Measure and control the pH of your solutions and sample matrix. |
Visualizations
Caption: Workflow for long-term stability assessment.
References
- 1. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Use of Factorial Designs to Reduce Stability Studies for Parenteral Drug Products: Determination of Factor Effects via Accelerated Stability Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analytical Variability in Bioassays Using Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability in bioassays through the effective use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards considered the gold standard in quantitative bioanalysis?
A: Deuterated internal standards (IS) are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] Key advantages include:
-
Correction for Matrix Effects: They help compensate for variations in signal intensity caused by components of the sample matrix that can enhance or suppress the ionization of the target analyte.[4][5]
-
Compensation for Sample Processing Variability: Since a deuterated IS is chemically almost identical to the analyte, it experiences similar losses during sample extraction, handling, and injection, allowing for accurate correction.[4][6]
-
Improved Accuracy and Precision: By accounting for the variables mentioned above, deuterated internal standards significantly improve the accuracy and reproducibility of quantitative results.[3][4]
Q2: What is the ideal mass difference between the analyte and the deuterated internal standard?
A: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap.[7] This minimizes the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.[7] Therefore, an internal standard with three or more deuterium (B1214612) atoms is preferable.
Q3: Can one deuterated internal standard be used for multiple analytes?
A: While it is possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[7] Using a single IS for multiple analytes can be problematic if the analytes have different extraction recoveries or experience different matrix effects.
Q4: What are the alternatives to deuterated standards?
A: Other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be used to label internal standards. These are often more expensive and synthetically complex to produce but are less prone to the chromatographic isotope effect and are not susceptible to hydrogen-deuterium (H/D) exchange.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Variable Internal Standard (IS) Response
Q: The peak area of my deuterated internal standard is highly variable between samples. What could be the cause and how can I fix it?
A: Inconsistent IS response suggests that it is not adequately compensating for variability in the assay. Potential causes and troubleshooting steps are outlined below.
Potential Causes & Troubleshooting Steps:
-
Matrix Effects: Co-eluting components from the biological matrix can variably suppress or enhance the ionization of the IS.[8]
-
Solution: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[8][9] If significant matrix effects are observed, consider improving the sample cleanup procedure or optimizing the chromatographic conditions to separate the IS from interfering components.[9][10]
-
-
Inconsistent Sample Preparation: Errors during sample preparation can lead to variability in the IS concentration.
-
Solution: Review the sample preparation protocol for potential sources of error such as inconsistent pipetting, temperature fluctuations, or incomplete vortexing.[8] Ensure the IS is accurately and consistently added to all samples.
-
-
Injector Variability: Issues with the autosampler can lead to inconsistent injection volumes.
-
Solution: Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and sample loop.[10]
-
Issue 2: Chromatographic Shift Between Analyte and Deuterated IS (Isotope Effect)
Q: My deuterated internal standard has a different retention time than the analyte. Is this a problem?
A: A slight retention time shift between an analyte and its deuterated IS is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[7][8] This can be problematic if the analyte and IS separate to the extent that they experience different matrix effects, which can vary across the elution time.[8][11]
Troubleshooting Steps:
-
Assess the Degree of Separation: Determine if the peaks are sufficiently separated to cause differential matrix effects. If there is still significant overlap, the impact may be minimal.[7]
-
Optimize Chromatography: Modify the chromatographic method to achieve co-elution. This can involve adjusting the mobile phase composition, gradient, or column temperature.[12]
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C- or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[4]
Issue 3: Isotopic Instability and Hydrogen/Deuterium (H/D) Exchange
Q: I'm observing a gradual decrease in the internal standard signal over time, or my results show a positive bias. What could be the cause?
A: This could be due to isotopic instability, where deuterium atoms on the IS molecule exchange with hydrogen atoms from the solvent or matrix.[8][12] This is more likely to occur if the deuterium labels are on chemically unstable positions (e.g., hydroxyl, amine, or acidic carbon groups).[4]
Troubleshooting Steps:
-
Verify Label Position: Check the certificate of analysis to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable sites.[4]
-
Control Solvent and pH: Avoid acidic or basic conditions, which can catalyze H/D exchange. Ensure that the solvents used for sample processing and storage are neutral.[4][12]
-
Perform a Stability Study: Incubate the deuterated standard in the sample matrix or solvent system at various time points and temperatures. Analyze for a decrease in the deuterated signal and a corresponding increase in the unlabeled signal.[4][8]
Issue 4: Inaccurate Results Due to Isotopic Impurities or Crosstalk
Q: My blank samples show a response for the analyte, or my high concentration samples show a response for the internal standard. Why is this happening?
A: This can be caused by isotopic impurities in the standards or "crosstalk" between the mass spectrometer channels for the analyte and the IS.
Potential Causes & Solutions:
-
Impurity in the Internal Standard: The deuterated IS may contain a small amount of the unlabeled analyte as an impurity.[13] This will lead to a constant positive bias in your results, especially at the lower limit of quantification (LLOQ).[13]
-
Isotopic Contribution from the Analyte ("Crosstalk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated IS, particularly if the mass difference is small.[7] This becomes more pronounced at high analyte concentrations.[7][15]
-
Solution: The response in the IS channel for a sample containing the analyte at the upper limit of quantification (ULOQ) without any IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.[14] If crosstalk is significant, consider using an IS with a higher degree of deuteration or a ¹³C-labeled standard.[7]
-
Data Presentation
Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard
| Performance Metric | Without Deuterated IS | With Deuterated IS (D5-Analyte) |
| Intra-day Precision (%CV) | ||
| Low QC | 12.5% | 4.8% |
| Medium QC | 10.2% | 3.5% |
| High QC | 9.8% | 3.1% |
| Inter-day Precision (%CV) | ||
| Low QC | 14.8% | 6.2% |
| Medium QC | 13.1% | 5.1% |
| High QC | 11.5% | 4.5% |
| Accuracy (% Bias) | ||
| Low QC | ± 18.5% | ± 5.5% |
| Medium QC | ± 15.2% | ± 4.2% |
| High QC | ± 14.9% | ± 3.8% |
This table presents illustrative data to demonstrate the typical improvement in assay performance when using a deuterated internal standard.
Table 2: Acceptance Criteria for Key Validation Experiments
| Validation Experiment | Parameter | Acceptance Criteria |
| Crosstalk Evaluation | Analyte contribution to IS signal | Response in IS channel for ULOQ sample should be ≤ 5% of IS response in a blank with IS.[14] |
| IS contribution to analyte signal | Response in analyte channel for IS-only sample should be ≤ 20% of analyte response at LLOQ.[14] | |
| Matrix Effect | IS-Normalized Matrix Factor | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix sources should be ≤ 15%.[1] |
| Stability | Freeze-Thaw, Bench-Top, Long-Term | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[1][14]
Methodology:
-
Sample Sets: Prepare three sets of samples using at least six different sources of blank biological matrix.[1]
-
Set A (Neat Solution): Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and deuterated IS into the extracted matrix just before the final evaporation and reconstitution step.[10]
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank matrix before extraction.[10][13]
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): For each matrix source, calculate the MF for the analyte and the IS:
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized matrix factor across all matrix sources. The %CV should be ≤ 15%.[1]
-
Protocol 2: Crosstalk and Isotopic Interference Evaluation
Objective: To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.[14]
Methodology:
-
Sample Sets: Prepare two sets of samples.
-
Analysis:
-
Analyze Set 1 and monitor the mass transition of the deuterated IS at its retention time.
-
Analyze Set 2 and monitor the mass transition of the analyte at its retention time.
-
-
Acceptance Criteria:
Protocol 3: Isotopic Stability (H/D Exchange) Assessment
Objective: To evaluate the stability of the deuterium label on the internal standard under experimental conditions.[4][8]
Methodology:
-
Incubation: Spike the deuterated standard into the sample matrix (and a control solvent) at a known concentration. Incubate these samples under various conditions that mimic the experimental workflow (e.g., different pH values, temperatures, and durations).[4][7]
-
Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), process the samples using the standard extraction procedure.[4]
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.[8]
-
Data Evaluation: Plot the peak areas of the deuterated IS and the unlabeled analyte against time for each condition. A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange.[8]
Visualizations
Caption: A typical workflow for a bioanalytical assay using a deuterated IS.
Caption: Troubleshooting workflow for inconsistent internal standard (IS) response.
Caption: Impact of isotopic impurity in the deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery in solid-phase extraction for d4-labeled metabolites
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase extraction (SPE), with a special focus on ensuring high recovery of d4-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for d4-labeled metabolites in SPE?
Low recovery in SPE is a frequent issue that can stem from several factors throughout the extraction process. The most common culprits include:
-
Analyte Breakthrough: The d4-labeled metabolite may not be retained effectively on the SPE sorbent during sample loading. This can happen if the solvent in which the sample is dissolved is too strong, preventing proper interaction with the sorbent.[1][2]
-
Elution during Wash Steps: The wash solvent may be too strong, causing the premature elution of the analyte of interest along with the interferences.[1][2]
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb the d4-labeled metabolite from the sorbent, leaving a portion of it behind in the cartridge.[1][3]
-
Improper pH: The pH of the sample and subsequent solvents can significantly impact the ionization state of the analyte, affecting its retention on the sorbent.[4][5]
-
Matrix Effects: Complex biological matrices can contain endogenous compounds that interfere with the binding of the d4-labeled metabolite to the sorbent or co-elute with it, leading to ion suppression or enhancement in the final analysis.[6][7]
Q2: How does the d4-labeling affect the SPE recovery of a metabolite?
In general, deuterium (B1214612) labeling has a minimal impact on the physicochemical properties of a molecule. Therefore, the SPE behavior of a d4-labeled metabolite is expected to be very similar to its unlabeled counterpart. However, it is crucial to select appropriate solvents to prevent any potential for deuterium-hydrogen (H/D) exchange, which could compromise the integrity of the labeled standard.[8] Aprotic solvents are generally recommended for reconstitution and elution.
Q3: What is a systematic approach to troubleshooting low recovery?
A systematic, step-by-step approach is the most effective way to identify the source of analyte loss. This involves analyzing the fractions collected from each stage of the SPE procedure (load, wash, and elution) to pinpoint where the d4-labeled metabolite is being lost.[2][3] This process, often called a "mass balance" study, helps to systematically optimize each step of the method.
Troubleshooting Guides
Guide 1: Systematic Analysis of SPE Fractions
When encountering low recovery, the first step is to determine at which stage of the SPE process the d4-labeled metabolite is being lost.
Experimental Protocol:
-
Prepare a standard solution of your d4-labeled metabolite in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Perform the SPE procedure as you would with your actual samples.
-
Collect the eluate from each step in separate vials:
-
Load Fraction: The solvent that passes through the cartridge during sample application.
-
Wash Fraction(s): The solvent(s) used to wash the cartridge after sample loading.
-
Elution Fraction: The final solvent used to elute the analyte of interest.
-
-
Analyze each fraction using your analytical method (e.g., LC-MS/MS) to quantify the amount of the d4-labeled metabolite present.
-
Calculate the percentage of the metabolite in each fraction to identify the step with the most significant loss.
Interpreting the Results:
| Finding | Potential Cause | Recommended Action |
| High % of analyte in Load Fraction | Sample solvent is too strong; Incorrect sorbent type; Sample pH is not optimal for retention. | Decrease the organic content of the sample solvent; Select a more appropriate sorbent chemistry; Adjust the sample pH. |
| High % of analyte in Wash Fraction | Wash solvent is too strong. | Decrease the organic strength of the wash solvent; Optimize the pH of the wash solvent. |
| Low % of analyte in Elution Fraction (and not in load or wash) | Elution solvent is too weak; Insufficient volume of elution solvent. | Increase the organic strength of the elution solvent; Increase the volume of the elution solvent or perform a second elution. |
Guide 2: Optimizing SPE Parameters for d4-Labeled Metabolites
Once the problematic step is identified, you can systematically optimize the SPE parameters.
| Parameter | Optimization Strategy |
| Sorbent Selection | Choose a sorbent based on the polarity and functional groups of your d4-labeled metabolite. Reversed-phase (e.g., C18) is common for non-polar to moderately polar compounds, while ion-exchange or mixed-mode sorbents are suitable for charged or highly polar analytes.[4][5] |
| Sample pH | Adjust the pH of the sample to ensure the d4-labeled metabolite is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE to maximize retention. |
| Wash Solvent | The goal is to remove interferences without eluting the analyte. Start with a weak solvent and gradually increase the organic strength to find the optimal composition that provides a clean extract without significant analyte loss. |
| Elution Solvent | The elution solvent should be strong enough to fully disrupt the interactions between the analyte and the sorbent. Test different solvents and solvent mixtures with varying organic strengths and pH modifiers. |
| Flow Rate | A slower flow rate during sample loading can improve retention by allowing more time for the analyte to interact with the sorbent. |
Quantitative Data on Expected Recovery
The following tables provide a summary of expected SPE recovery rates for different classes of d4-labeled metabolites based on published literature. Note that these are general ranges, and actual recoveries will depend on the specific metabolite, matrix, and SPE protocol used.
Table 1: Expected SPE Recovery for d4-Labeled Steroid Metabolites
| d4-Labeled Steroid | Matrix | SPE Sorbent | Reported Recovery (%) |
| d4-Cortisol | Serum/Plasma | C18 | 87 - 101 |
| d4-Testosterone | Serum/Plasma | C18 | 90 - 105 |
| d4-Progesterone | Serum/Plasma | C18 | 88 - 102 |
| d4-Estradiol | Serum/Plasma | C18 | 85 - 100 |
Data compiled from a study on simultaneous quantitation of multiple steroids in mammalian and avian circulation.[4]
Table 2: Expected SPE Recovery for d4-Labeled Bile Acids
| d4-Labeled Bile Acid | Matrix | SPE Sorbent | Reported Recovery (%) |
| d4-Cholic Acid (CA) | Plasma | Reversed-Phase | 85 - 105 |
| d4-Chenodeoxycholic Acid (CDCA) | Plasma | Reversed-Phase | 83 - 107 |
| d4-Deoxycholic Acid (DCA) | Plasma | Reversed-Phase | 88 - 106 |
| d4-Glycocholic Acid (GCA) | Plasma | Reversed-Phase | 84 - 104 |
Data based on a validated LC-MS/MS method for the analysis of bile acids in biological matrices.
Experimental Workflows and Signaling Pathways
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery in SPE for d4-labeled metabolites.
Caption: A step-by-step decision tree for troubleshooting low SPE recovery.
Steroidogenesis Pathway with d4-Labeled Internal Standards
This diagram shows a simplified steroidogenesis pathway, highlighting where d4-labeled internal standards are commonly used for accurate quantification.
References
- 1. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Use Under ICH M10
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A key element in achieving this is the appropriate use of internal standards (IS) during method validation. With the global harmonization of guidelines under the International Council for Harmonisation (ICH) M10, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a unified framework now exists.[1] This guide provides a detailed comparison of internal standard strategies, experimental protocols, and data evaluation based on the harmonized ICH M10 guideline, with a special focus on areas where FDA recommendations offer additional granularity.
The ICH M10 guideline, finalized in 2022, provides a comprehensive framework for the validation of bioanalytical assays, ensuring the quality and consistency of data supporting regulatory submissions.[2][3][4][5] This harmonization effort has streamlined the requirements for industry, replacing previous individual guidance from the FDA and EMA.[1]
Core Principles of Internal Standard Use in ICH M10
The fundamental role of an internal standard is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the quantification of an analyte in a biological matrix.[6][7] The ICH M10 guideline outlines several key principles for the selection and use of internal standards.
A suitable internal standard should be added to all calibration standards, quality control samples (QCs), and study samples during sample processing.[8] While the absence of an IS must be justified, its inclusion is a cornerstone of robust bioanalytical methods.[8]
Selecting the Appropriate Internal Standard
The ideal internal standard closely mimics the physicochemical properties of the analyte. The ICH M10 guideline, and the broader scientific community, strongly advocate for the use of a stable isotope-labeled (SIL) version of the analyte as the "gold standard".[9]
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | The analyte with one or more atoms replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and injection.[7]- High specificity. | - Can be costly and time-consuming to synthesize.- Potential for isotopic interference if not properly characterized. |
| Structural Analog IS | A molecule with a chemical structure similar to the analyte. | - More readily available and less expensive than SIL-IS. | - May not perfectly co-elute with the analyte.- May exhibit different extraction recovery and ionization efficiency, leading to less effective compensation. |
Experimental Protocols for Internal Standard Validation
A critical aspect of bioanalytical method validation is to demonstrate the suitability of the chosen internal standard. The following protocols are based on the principles outlined in ICH M10.
Protocol 1: Evaluation of Internal Standard Purity and Identity
Objective: To ensure the internal standard is well-characterized and free from impurities that could interfere with the analyte quantification.
Methodology:
-
Source and Characterization: Obtain the internal standard from a reliable source with a Certificate of Analysis (CoA) where possible.[8] For a SIL-IS, the CoA should include information on isotopic purity and the location of the stable isotopes.
-
Interference Check:
-
Analyze a blank matrix sample spiked with the internal standard at its working concentration.
-
Monitor the mass transition of the analyte.
-
The response in the analyte channel should not exceed a predefined threshold (e.g., 20% of the lower limit of quantification, LLOQ, response for the analyte and 5% for the internal standard).
-
-
Analyte in IS Check:
-
Analyze a solution of the internal standard at its working concentration without the analyte.
-
Monitor the mass transition of the analyte.
-
The response should be minimal and not contribute significantly to the analyte signal at the LLOQ.
-
Protocol 2: Assessment of Internal Standard Response Variability
Objective: To evaluate the consistency of the internal standard response across an analytical run to identify potential issues with the assay.[6]
Methodology:
-
Data Acquisition: Record the peak area or height of the internal standard for every injected sample in a validation or study sample run.
-
Data Analysis:
-
Calculate the mean and standard deviation (SD) of the IS response for all calibration standards and QCs.
-
For each study sample, compare its IS response to the mean IS response of the calibration standards and QCs in the same run.
-
-
Acceptance Criteria: While ICH M10 does not prescribe specific acceptance criteria for IS response variability, FDA recommendations suggest establishing in-house criteria. A common industry practice is to investigate any sample where the IS response deviates significantly (e.g., by more than 50% or less than 200%) from the mean of the calibrators and QCs.
Data Presentation: Comparison of Internal Standard Performance
The following tables summarize typical data that should be generated during method validation to demonstrate the suitability of the internal standard.
Table 1: Internal Standard Interference Check
| Sample | Analyte Response (Peak Area) | IS Response (Peak Area) | % Interference at LLOQ | Pass/Fail |
| Blank + IS | 50 | 1,050,000 | 2.5% | Pass |
| LLOQ | 2,000 | 1,020,000 | N/A | N/A |
| Acceptance Criterion | ≤ 5% |
Table 2: Internal Standard Response Variability in a Validation Run
| Sample Type | Number of Samples | Mean IS Response (Peak Area) | Standard Deviation | % Coefficient of Variation (%CV) |
| Calibration Standards | 8 | 1,035,000 | 31,050 | 3.0% |
| QCs | 18 | 1,042,000 | 41,680 | 4.0% |
| Acceptance Criterion | ≤ 15% |
Visualization of Key Workflows
Internal Standard Selection and Initial Evaluation
The following diagram illustrates the decision-making process for selecting an internal standard and performing the initial checks for interference.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 4-(4-Aminophenyl)-3-morpholinone-d4 and ¹³C-Labeled Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount for advancing pharmaceutical candidates. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an internal standard is a critical decision that directly impacts data integrity. Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to effectively compensate for variability during sample preparation and analysis.[1]
This guide provides an objective comparison between deuterium-labeled 4-(4-Aminophenyl)-3-morpholinone-d4 and its theoretical ¹³C-labeled counterpart. 4-(4-Aminophenyl)-3-morpholinone is a key intermediate and metabolite of the anticoagulant drug Rivaroxaban.[2] This comparison, supported by established principles from analogous compounds, will assist researchers in selecting the most appropriate internal standard for developing robust and reliable bioanalytical methods.
Performance Comparison: Deuterated (d4) vs. ¹³C-Labeled Standards
The selection between a deuterium-labeled and a carbon-13-labeled internal standard can significantly influence the performance of an analytical method. While direct experimental data for 4-(4-Aminophenyl)-3-morpholinone is not publicly available, the following table summarizes the expected performance characteristics based on extensive data from similar small molecules.[1]
| Feature | This compound | ¹³C-Labeled 4-(4-Aminophenyl)-3-morpholinone | Rationale & Implications |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotopic effect).[3] | Expected to have virtually identical retention time.[4] | The significant mass difference between deuterium (B1214612) (²H) and hydrogen (¹H) can alter physicochemical properties, leading to chromatographic separation from the analyte. ¹³C labeling results in a smaller relative mass difference, causing negligible chromatographic shifts.[3][5] |
| Matrix Effects | Good, but can be compromised if chromatographic separation occurs, leading to "differential matrix effects".[5][6] | Excellent, due to near-perfect co-elution with the analyte. | If the internal standard and analyte separate chromatographically, they may experience different zones of ion suppression or enhancement, leading to quantification errors. ¹³C-standards ensure both compounds experience the same matrix effects.[1] |
| Isotopic Stability | High, but a theoretical risk of H/D back-exchange exists if the label is on an exchangeable site or under harsh conditions.[7] | Highly stable with no risk of back-exchange. | Deuterium atoms, especially if not placed on stable positions, can potentially exchange with protons from the solvent or matrix. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[7] |
| Accuracy & Precision | Good to excellent, but can be negatively affected by isotopic effects. | Excellent; considered the "gold standard" for isotope dilution mass spectrometry. | The superior ability of ¹³C-labeled standards to perfectly mimic the analyte throughout the entire analytical process generally leads to higher accuracy and precision.[1] |
| Availability & Cost | More commonly available and generally less expensive to synthesize.[8] | Often less readily available and typically more expensive due to more complex synthetic routes.[4] | Budgetary and availability constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality in demanding assays. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 4-(4-Aminophenyl)-3-morpholinone in human plasma using a stable isotope-labeled internal standard. This protocol is based on standard bioanalytical methods and would require optimization for specific applications.[9][10][11]
Objective
To quantify the concentration of 4-(4-Aminophenyl)-3-morpholinone in human plasma using LC-MS/MS with either this compound or a ¹³C-labeled version as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each well, except for blank samples.
-
To precipitate proteins, add 200 µL of cold acetonitrile (B52724) to each well.[11]
-
Mix thoroughly (e.g., vortex for 2 minutes).
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Seal the plate and place it in the autosampler for analysis.
LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Analyte (C10H12N2O2): Precursor ion > Product ion (To be optimized)
-
IS (d4): Precursor ion > Product ion (To be optimized)
-
IS (¹³C): Precursor ion > Product ion (To be optimized)
-
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., EMA, FDA), assessing parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[12][13]
-
Selectivity: Analyze at least six different sources of blank plasma to ensure no significant interference at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.[13]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (%CV) should not exceed 15% (20% at LLOQ).[14]
Conclusion and Recommendations
For the development of highly robust and reliable bioanalytical methods for 4-(4-Aminophenyl)-3-morpholinone, a ¹³C-labeled internal standard is theoretically superior and highly recommended. The near-perfect co-elution and guaranteed isotopic stability of ¹³C-labeled standards provide the most effective correction for analytical variability, including matrix effects, leading to the highest levels of accuracy and precision.[1][3]
While the this compound standard is a viable and more cost-effective option, it carries an inherent risk of chromatographic separation from the analyte due to the isotope effect.[15] This can lead to differential matrix effects and compromise data integrity, especially in complex biological matrices or when using high-resolution chromatography. Therefore, when using a deuterated standard, rigorous validation of matrix effects across multiple matrix lots is essential to ensure the method's reliability.[6] For pivotal studies where data quality is non-negotiable, the investment in a ¹³C-labeled standard is justified.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. myadlm.org [myadlm.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. courses.washington.edu [courses.washington.edu]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. scispace.com [scispace.com]
A Researcher's Guide to Cross-Validation Study Design for Rivaroxaban Bioanalytical Assays
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or when different methods are used within a study, a cross-validation study is essential to demonstrate that the data are comparable. This guide provides a comprehensive overview of the design and execution of a cross-validation study for Rivaroxaban (B1684504) bioanalytical assays, supported by comparative data from published literature.
This guide will delve into the critical aspects of designing a robust cross-validation study for Rivaroxaban bioanalytical assays. It will compare the performance of common analytical techniques, provide detailed experimental protocols, and outline the acceptance criteria as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Performance Comparison of Rivaroxaban Bioanalytical Methods
The quantification of Rivaroxaban in biological matrices is predominantly achieved through chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the study.
Below is a summary of performance characteristics from various validated methods for Rivaroxaban in human plasma, providing a basis for comparison.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rivaroxaban
| Parameter | Method 1 (LC-MS/MS)[1][2] | Method 2 (LC-MS/MS)[3][4] | Method 3 (LC-MS/MS)[5] |
| Linearity Range (ng/mL) | 0.5 - 609.3 | 1 - 600 | 2.00 - 500.93 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 2.00 |
| Intra-day Precision (%CV) | 0.7 - 10.9 | Not Reported | 0.9 - 3.8 |
| Inter-day Precision (%CV) | Not Reported | Not Reported | Not Reported |
| Intra-day Accuracy (%) | 87.5 - 112.6 | Not Reported | -3.1 to -1.9 (%Bias) |
| Inter-day Accuracy (%) | Not Reported | Not Reported | Not Reported |
| Recovery (%) | 69.7 | Not Reported | >96 |
| Internal Standard | Rivaroxaban D4 | Not specified | Rivaroxaban D4 |
Table 2: Performance Characteristics of HPLC-UV/PDA Methods for Rivaroxaban
| Parameter | Method 1 (RP-HPLC)[6] | Method 2 (HPLC-PDA)[7][8] |
| Linearity Range (ng/mL) | 5.00 - 200.00 | 5000 - 40000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.00 | 4500 |
| Intra-day Precision (%CV) | 0.36 - 4.73 | Not Reported |
| Inter-day Precision (%CV) | Not Reported | Not Reported |
| Intra-day Accuracy (%) | 92.58 - 101.82 | Not Reported |
| Inter-day Accuracy (%) | Not Reported | Not Reported |
| Recovery (%) | 93.70 | Not Reported |
| Internal Standard | Apixaban | Not specified |
Experimental Protocol: Cross-Validation of Two Bioanalytical Methods
This protocol outlines a general procedure for the cross-validation of two different fully validated bioanalytical methods for the quantification of Rivaroxaban in human plasma. This could be a comparison of two different LC-MS/MS methods or an LC-MS/MS method versus an HPLC-UV method. The design is based on the principles outlined in the FDA and EMA guidelines.
Objective
To demonstrate the interchangeability of two distinct bioanalytical methods (Method A and Method B) for the quantification of Rivaroxaban in human plasma.
Materials
-
Blank human plasma (K2EDTA)
-
Rivaroxaban reference standard
-
Internal standard (IS) for each method
-
Quality control (QC) samples: Low, Medium, and High concentrations
-
Incurred study samples (if available)
Procedure
-
Sample Selection:
-
Prepare a minimum of three batches of QC samples at low, medium, and high concentrations.
-
If available, select at least 20 incurred samples from a clinical study, ensuring they cover a broad concentration range.
-
-
Analysis:
-
Analyze the QC samples and incurred samples using both Method A and Method B.
-
The analysis should be performed on the same day to minimize variability.
-
Each laboratory or method should follow its respective validated standard operating procedure.
-
-
Data Evaluation and Acceptance Criteria:
-
The concentration of each sample will be determined using the calibration curve from each respective method.
-
The percentage difference between the values obtained by the two methods for each sample is calculated using the following formula:
-
For QC Samples: The mean concentration of the QC samples analyzed by both methods should not differ by more than 15%.
-
For Incurred Samples: At least 67% of the incurred samples should have a percentage difference within ±20% between the two methods.
-
Statistical Analysis
-
Bland-Altman Plot: To visually assess the agreement between the two methods, a Bland-Altman plot should be generated. This plots the difference between the two measurements for each sample against the average of the two measurements.
-
Linear Regression: A linear regression analysis of the results from Method A versus Method B should be performed. The correlation coefficient (r) should be close to 1, and the slope of the regression line should be close to 1.
Workflow and Logical Relationships
The following diagrams illustrate the workflow of a cross-validation study and the logical relationship between the different components.
Caption: Workflow for a cross-validation study of two bioanalytical methods.
Caption: Logical relationships between key elements of a cross-validation study.
By adhering to a well-defined cross-validation protocol and predefined acceptance criteria, researchers can confidently combine or compare data from different bioanalytical methods or laboratories, thereby ensuring the integrity and validity of their study results. This is particularly crucial in the context of regulatory submissions for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
- 6. rjptonline.org [rjptonline.org]
- 7. jddtonline.info [jddtonline.info]
- 8. jddtonline.info [jddtonline.info]
A Comparative Guide to Determining the Isotopic Purity of 4-(4-Aminophenyl)-3-morpholinone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the isotopic purity of 4-(4-Aminophenyl)-3-morpholinone-d4, a deuterated analog of a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Accurate assessment of isotopic purity is critical for its application as an internal standard in pharmacokinetic and bioanalytical studies, ensuring the reliability of quantitative data. This document outlines the primary methodologies, presents supporting experimental data, and compares the performance of this deuterated standard with potential alternatives.
Introduction to Isotopic Purity Analysis
Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains a specific stable isotope at a designated position. For deuterated compounds like this compound, it is crucial to quantify the distribution of isotopologues (molecules with different numbers of deuterium (B1214612) atoms) to ensure the integrity of bioanalytical assays. The primary techniques for this determination are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Methodologies: A Head-to-Head Comparison
The two gold-standard techniques for determining the isotopic purity of deuterated compounds are Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.
| Feature | LC-High-Resolution Mass Spectrometry (LC-HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates the analyte from its non-deuterated and partially deuterated counterparts based on their mass-to-charge ratio (m/z). | Distinguishes between hydrogen and deuterium nuclei based on their different magnetic properties, allowing for quantification and localization of deuterium incorporation. |
| Primary Output | A mass spectrum showing the relative abundance of each isotopologue (d0, d1, d2, d3, d4). | A spectrum where the absence or reduction of a proton signal, or the presence of a deuterium signal, confirms the site and extent of deuteration. |
| Strengths | High sensitivity, requires minimal sample, provides a detailed isotopic distribution profile, and is rapid.[1] | Provides unambiguous structural information, confirms the precise location of deuterium atoms, and is highly quantitative.[2] |
| Limitations | Does not directly provide information on the position of the deuterium labels. | Lower sensitivity compared to MS, requires a larger sample amount, and can be more time-consuming. |
| Typical Use Case | Primary method for quantifying the overall isotopic enrichment and distribution of isotopologues. | Orthogonal method to confirm the site of deuteration and for precise quantification, especially for highly enriched compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using LC-HRMS and NMR spectroscopy.
LC-HRMS Protocol for Isotopic Purity
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-250.
-
Resolution: ≥ 60,000.
-
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the [M+H]⁺ ions for each isotopologue (d0 to d4). The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
NMR Protocol for Isotopic Purity and Positional Confirmation
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
A standard proton NMR spectrum is acquired.
-
The integrals of the aromatic proton signals are compared to the integrals of the morpholinone ring protons. A significant reduction in the integral of the aromatic signals relative to the morpholinone signals confirms deuteration on the phenyl ring.
-
-
²H NMR Analysis:
-
A deuterium NMR spectrum is acquired.
-
The presence of a signal in the aromatic region confirms the location of the deuterium atoms on the phenyl ring.
-
-
Quantitative Analysis: The isotopic enrichment can be calculated by comparing the integral of the residual proton signal in the deuterated positions with the integral of a non-deuterated proton signal within the molecule.
Quantitative Data Summary
The following table presents illustrative data from a comparative analysis of a batch of this compound using LC-HRMS and ¹H NMR.
| Parameter | LC-HRMS Result | ¹H NMR Result |
| Isotopic Enrichment (d4 %) | 99.2% | >99% |
| d0 Abundance | <0.1% | Not readily quantifiable |
| d1 Abundance | 0.2% | Not readily quantifiable |
| d2 Abundance | 0.3% | Not readily quantifiable |
| d3 Abundance | 0.2% | Not readily quantifiable |
| Positional Confirmation | Not Applicable | Deuteration confirmed on the phenyl ring |
Comparison with Alternative Internal Standards
For the analysis of Rivaroxaban, other deuterated internal standards can be considered. The choice of internal standard can impact the accuracy and precision of the bioanalytical method.
| Internal Standard | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Deuterated version of a key synthetic intermediate. | Closely mimics the chromatographic and ionization behavior of the analyte's core structure. | May not account for variability in the entire analyte molecule's structure. |
| Rivaroxaban-d4 | Deuterated version of the analyte itself. | Considered the "gold standard" as it has nearly identical physicochemical properties to the analyte.[3] | Can be more expensive to synthesize. |
| Warfarin-d5 | A deuterated standard for a different anticoagulant. | Commercially available and well-characterized.[4] | As a structural analog, it may not perfectly compensate for matrix effects and ionization variability of Rivaroxaban.[5] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining isotopic purity.
Caption: Workflow for isotopic purity determination.
Caption: Selecting the appropriate analytical method.
Conclusion
Both LC-HRMS and NMR spectroscopy are powerful and essential techniques for the comprehensive characterization of this compound. LC-HRMS provides a rapid and sensitive method for determining the overall isotopic enrichment and the distribution of various isotopologues. NMR spectroscopy serves as an indispensable tool for the unambiguous confirmation of the deuterium label positions and offers a highly accurate orthogonal method for quantification. For a complete and robust assessment of isotopic purity, a combined approach utilizing both techniques is recommended. The choice of deuterated internal standard should be made based on the specific requirements of the bioanalytical assay, with the deuterated analyte itself generally being the preferred option for highest accuracy.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
performance comparison of different HPLC columns for metabolite separation
An Objective Comparison of Stationary Phases for Comprehensive Metabolome Coverage
For researchers, scientists, and professionals in drug development, the separation of complex biological metabolites is a critical step in understanding physiological and pathological states. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, and the choice of the analytical column is paramount to achieving the desired separation, resolution, and coverage of the metabolome. This guide provides an objective comparison of different HPLC column technologies, supported by experimental data, to aid in the selection of the most appropriate column for your metabolomics research.
Metabolites present a vast chemical diversity, from polar compounds like amino acids and organic acids to non-polar lipids. Consequently, no single HPLC column can provide universal separation.[1] The two most common and complementary strategies employed are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).[2] RP columns are adept at retaining non-polar to mid-polar molecules, while HILIC columns excel at retaining highly polar compounds that are often poorly retained in RP mode.[1][2]
Performance Comparison of HPLC Columns
The performance of an HPLC column in metabolomics is often assessed by its ability to separate a wide array of metabolites (peak capacity) and the total number of metabolic features it can detect in a given sample. A recent study compared the performance of six different analytical columns across three different biological matrices: pooled human liver microsomes (pHLM), rat plasma, and rat urine. The columns included three reversed-phase chemistries (Phenyl-Hexyl, BEH C18, Gold C18), two HILIC chemistries (Ammonium-Sulfonic Acid, Sulfobetaine), and a Porous Graphitic Carbon (PGC) column.[1]
The results underscore that the choice of column significantly influences the outcome of an untargeted metabolomics study.[1] The selection should be guided by the specific metabolites of interest and the biological matrix being investigated.[1]
Quantitative Performance Metrics
The following tables summarize the key performance metrics from the comparative study, focusing on the number of detected features and the peak capacity for each column in different biological matrices.
Table 1: Total Number of Detected Features in Positive Ionization Mode
| Column Chemistry | Stationary Phase | pHLM | Rat Plasma | Rat Urine |
| Reversed-Phase | Phenyl-Hexyl | 5,594 | 4,213 | 4,291 |
| BEH C18 | 5,165 | 3,921 | 4,110 | |
| Gold C18 | 5,211 | 3,998 | 4,134 | |
| HILIC | Ammonium-Sulfonic Acid | 5,310 | 5,012 | 4,785 |
| Sulfobetaine | 5,721 | 4,881 | 5,102 | |
| PGC | Porous Graphitic Carbon | 4,998 | 3,543 | 3,987 |
| Data sourced from Hemmer et al., 2024.[1] |
Table 2: Total Number of Detected Features in Negative Ionization Mode
| Column Chemistry | Stationary Phase | pHLM | Rat Plasma | Rat Urine |
| Reversed-Phase | Phenyl-Hexyl | 3,112 | 2,011 | 2,543 |
| BEH C18 | 2,987 | 1,988 | 2,498 | |
| Gold C18 | 3,014 | 2,001 | 2,501 | |
| HILIC | Ammonium-Sulfonic Acid | 2,899 | 2,134 | 2,876 |
| Sulfobetaine | 3,054 | 2,245 | 2,998 | |
| PGC | Porous Graphitic Carbon | 2,543 | 1,876 | 2,134 |
| Data sourced from Hemmer et al., 2024.[1] |
Table 3: Calculated Peak Capacity (Pc)
| Column Chemistry | Stationary Phase | pHLM | Rat Plasma | Rat Urine |
| Reversed-Phase | Phenyl-Hexyl | 210 | 205 | 215 |
| BEH C18 | 208 | 203 | 212 | |
| Gold C18 | 215 | 210 | 220 | |
| HILIC | Ammonium-Sulfonic Acid | 230 | 225 | 235 |
| Sulfobetaine | 245 | 240 | 250 | |
| PGC | Porous Graphitic Carbon | 280 | 275 | 290 |
| Data sourced from Hemmer et al., 2024.[1] |
From the data, it is evident that the Sulfobetaine (ZIC-HILIC) and Phenyl-Hexyl columns detected the highest number of features across the datasets.[1] Specifically, the Sulfobetaine column was superior for urine and pHLM samples, while the Ammonium-Sulfonic Acid HILIC column performed best for plasma samples.[1] The three reversed-phase columns showed a comparable performance in terms of feature detection.[1] Interestingly, while the PGC column demonstrated the highest peak capacity, it detected fewer features compared to the top-performing RP and HILIC columns, suggesting that peak capacity alone is not the sole determinant of metabolome coverage.[1]
Experimental Methodologies
Reproducible and robust experimental protocols are fundamental to high-quality metabolomics data. Below are representative protocols for sample preparation and HPLC-MS analysis.
Sample Preparation Protocol for Plasma/Serum
This protocol is a common starting point for the extraction of metabolites from plasma or serum for both RP and HILIC analysis.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation/Metabolite Extraction: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) (or a 1:1 mixture of methanol:acetonitrile). This step serves to precipitate proteins and extract small molecule metabolites.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying (Optional but Recommended): Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your HPLC method. For RP-HPLC, this is typically a low percentage of organic solvent in water (e.g., 5% acetonitrile (B52724) in water). For HILIC, a high percentage of organic solvent is used (e.g., 95% acetonitrile in water).
-
Filtration/Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to an autosampler vial for analysis.
HPLC-MS/MS Analysis Protocol
The following are generalized HPLC-MS/MS parameters for both reversed-phase and HILIC separations.
Table 4: Representative HPLC-MS/MS Parameters
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Column | e.g., C18, Phenyl-Hexyl (100 mm x 2.1 mm, <2 µm) | e.g., Amide, Sulfobetaine (150 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Injection Vol. | 2 - 10 µL | 2 - 10 µL |
| Gradient | Start at low %B (e.g., 2-5%), ramp up to high %B (e.g., 95-98%) over 10-20 mins, hold, then re-equilibrate. | Start at high %A (e.g., 95-98%), ramp down to low %A (e.g., 40-50%) over 10-20 mins, hold, then re-equilibrate. |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) | Positive and/or Negative Electrospray Ionization (ESI) |
Visualizing the Metabolomics Workflow
To better understand the process of metabolite analysis, the following diagram illustrates a typical experimental workflow from sample collection to data analysis.
References
comparative analysis of different sample extraction techniques for Rivaroxaban
For researchers, scientists, and drug development professionals, the accurate quantification of Rivaroxaban (B1684504) in biological matrices is paramount. The choice of sample extraction technique is a critical determinant of analytical method performance. This guide provides an objective comparison of common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data to inform methodology selection in a laboratory setting.
Comparative Performance of Extraction Techniques
The selection of an appropriate extraction technique for Rivaroxaban from biological samples is a trade-off between recovery, purity, speed, and cost. A summary of key performance indicators for the most common techniques is presented below.
Table 1: Quantitative Comparison of Rivaroxaban Extraction Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | >96%[1][2] | ≥89.9%[3] | ~57-66%[4] |
| Matrix Effect (%) | 86.5 - 97.5% (in plasma)[5] | No significant matrix effects observed[3][6] | Ion suppression can be a factor[6][7] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[2][8] | Not explicitly stated, but method is sensitive | 2 ng/mL[4] |
| Processing Time | Moderate | High | Low |
| Cost per Sample | High | Moderate | Low |
| Selectivity | High | High | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for SPE, LLE, and PPT.
SPE is a highly selective method that can yield high recovery rates for Rivaroxaban.
-
Materials : Human plasma, Rivaroxaban D4 (internal standard), solid-phase extraction cartridges, methanol, water, ammonium (B1175870) formate, formic acid, acetonitrile (B52724).
-
Sample Preparation :
-
Prepare calibration standards by spiking drug-free human plasma with appropriate concentrations of Rivaroxaban.
-
Use Rivaroxaban D4 as the internal standard.
-
-
Extraction Procedure :
-
The specific steps for conditioning the SPE cartridge, loading the sample, washing, and eluting the analyte will depend on the chosen SPE cartridge and manufacturer's instructions.
-
A study by Reddy et al. (2014) utilized a solid-phase extraction technique, achieving overall recoveries of >96% for Rivaroxaban and its internal standard[1][2].
-
-
Analysis : The extracted samples are typically analyzed using HPLC-MS/MS[1][2].
LLE is a classic extraction technique that offers good recovery and selectivity.
-
Materials : Human serum, acetonitrile, saturated sodium chloride solution.
-
Extraction Procedure :
-
A salting-out liquid-liquid extraction method can be employed.
-
This involves the use of acetonitrile and a saturated sodium chloride solution to extract Rivaroxaban from human serum.
-
This method has been shown to have a recovery of ≥89.9% with no observed matrix effects[3].
-
-
Analysis : The resulting extract can be analyzed by methods such as laser diode thermal desorption-triple quadrupole mass spectrometry (LDTD-QqQMS), which allows for rapid quantification[3].
PPT is a rapid and simple method, though it may be less clean than SPE or LLE.
-
Materials : Human plasma or Dried Blood Spot (DBS) samples, acetonitrile (or other organic solvent).
-
Extraction Procedure :
-
For plasma samples, a straightforward protein precipitation is performed.
-
For DBS samples, the extraction process is also based on protein precipitation.
-
A study reported extraction recoveries of approximately 57% for DBS and 66% for plasma samples[4].
-
-
Analysis : The supernatant after precipitation and centrifugation can be analyzed by UPLC-MS/MS[4].
Visualizations
To further elucidate the practical and theoretical aspects of Rivaroxaban analysis, the following diagrams illustrate a typical experimental workflow and the drug's mechanism of action.
Caption: A generalized experimental workflow for the extraction of Rivaroxaban using SPE.
Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[9][10][11][12] By binding to Factor Xa, Rivaroxaban blocks the conversion of prothrombin to thrombin, thereby preventing the formation of blood clots.[9][10][11]
Caption: Rivaroxaban's mechanism of action as a direct inhibitor of Factor Xa.
References
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Development and validation of an ultrafast method of quantification of rivaroxaban in human serum using laser diode thermal desorption coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Rivaroxaban - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Inter-Assay and Intra-Assay Variability Assessment for 4-(4-Aminophenyl)-3-morpholinone-d4
This guide provides a comprehensive overview of the assessment of inter-assay and intra-assay variability for 4-(4-Aminophenyl)-3-morpholinone-d4, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart, a metabolite of the anticoagulant drug Rivaroxaban (B1684504). For researchers, scientists, and drug development professionals, ensuring the precision and reproducibility of bioanalytical methods is paramount for reliable pharmacokinetic and toxicokinetic studies. This document outlines a detailed experimental protocol, presents illustrative data, and compares the primary analytical method with viable alternatives.
Understanding Assay Variability
In bioanalytical method validation, precision is a key parameter that describes the closeness of repeated measurements. It is typically expressed as the coefficient of variation (CV%). Precision is evaluated at two levels:
-
Intra-assay precision (within-run repeatability): This measures the variability of results within a single analytical run. It is determined by analyzing multiple replicates of quality control (QC) samples at different concentration levels in the same batch.
-
Inter-assay precision (between-run reproducibility): This assesses the variability of results across different analytical runs conducted on different days. It provides insight into the long-term reproducibility of the method.
According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the CV% for both intra-assay and inter-assay precision should not exceed 15% for most concentration levels, and not more than 20% at the lower limit of quantification (LLOQ).[1]
Experimental Protocol: A Validated LC-MS/MS Method
The following protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-Aminophenyl)-3-morpholinone in a biological matrix (e.g., human plasma), using this compound as the internal standard (IS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte (4-(4-Aminophenyl)-3-morpholinone): Monitor the transition from the precursor ion to a specific product ion.
-
Internal Standard (this compound): Monitor the corresponding transition for the deuterated compound.
-
4. Assessment of Inter-Assay and Intra-Assay Variability
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-assay: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay: Analyze at least five replicates of each QC level in three separate analytical runs on three different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each QC level for both intra- and inter-assay assessments.
Data Presentation and Interpretation
The following tables present hypothetical but realistic data from an inter-assay and intra-assay variability assessment that meets typical acceptance criteria.
Table 1: Intra-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Replicate 4 (ng/mL) | Replicate 5 (ng/mL) | Mean (ng/mL) | SD | %CV | Accuracy (%) |
| Low | 5.0 | 5.2 | 4.8 | 5.1 | 4.9 | 5.3 | 5.06 | 0.21 | 4.1 | 101.2 |
| Medium | 50.0 | 51.5 | 49.2 | 50.8 | 48.9 | 51.1 | 50.3 | 1.12 | 2.2 | 100.6 |
| High | 400.0 | 405.2 | 395.8 | 401.5 | 398.1 | 408.9 | 401.9 | 5.23 | 1.3 | 100.5 |
Table 2: Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Run 1 Mean (ng/mL) | Run 2 Mean (ng/mL) | Run 3 Mean (ng/mL) | Overall Mean (ng/mL) | SD | %CV | Accuracy (%) |
| Low | 5.0 | 5.15 | 4.98 | 5.25 | 5.13 | 0.14 | 2.7 | 102.6 |
| Medium | 50.0 | 50.8 | 49.5 | 51.2 | 50.5 | 0.89 | 1.8 | 101.0 |
| High | 400.0 | 403.1 | 396.5 | 405.8 | 401.8 | 4.81 | 1.2 | 100.5 |
In this example, all %CV values for both intra- and inter-assay precision are well below the 15% limit, and the accuracy is within ±15% of the nominal concentrations, indicating a precise and accurate method.
Mandatory Visualization
Caption: Experimental workflow for the assessment of inter-assay and intra-assay variability.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods can be employed for the quantification of Rivaroxaban and its metabolites.
Table 3: Comparison of Analytical Methods
| Method | Principle | Pros | Cons |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[2][3] | High sensitivity and selectivity, suitable for complex biological matrices, short run times are possible.[4] | High initial instrument cost, requires skilled operators. |
| HPLC-UV | Chromatographic separation followed by UV-Vis spectrophotometric detection.[5][6] | Lower instrument cost, widely available, robust. | Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from matrix components.[7] |
| LDTD-MS/MS | Laser Diode Thermal Desorption coupled with mass spectrometry.[8] | Extremely high throughput (analysis in seconds), reduced solvent consumption.[8] | May be more susceptible to matrix effects, not as widely adopted as LC-MS/MS. |
Conclusion
The assessment of inter-assay and intra-assay variability is a critical component of bioanalytical method validation. For the quantification of 4-(4-Aminophenyl)-3-morpholinone using its deuterated internal standard, this compound, a validated LC-MS/MS method offers the requisite sensitivity, selectivity, and precision. By adhering to a robust experimental protocol and meeting the acceptance criteria set by regulatory agencies, researchers can ensure the generation of reliable and reproducible data essential for the advancement of drug development programs. While alternative methods exist, LC-MS/MS remains the preferred choice for bioanalytical studies demanding high performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. japsonline.com [japsonline.com]
- 6. jbino.com [jbino.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an ultrafast method of quantification of rivaroxaban in human serum using laser diode thermal desorption coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Matrix Effect of 4-(4-Aminophenyl)-3-morpholinone-d4 in Whole Blood: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the matrix effect of the deuterated internal standard 4-(4-Aminophenyl)-3-morpholinone-d4 (APM-d4) in whole blood samples. The objective is to assess its suitability for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and to compare its performance across different sources of the biological matrix. Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is crucial for robust bioanalytical method validation.[1][2][3][4][5]
The use of a stable isotope-labeled internal standard (SIL-IS) like APM-d4 is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[6][7][8] These effects, stemming from co-eluting endogenous components in the sample, can lead to ion suppression or enhancement, thereby compromising the accuracy and precision of quantification.[6][9][10] This guide outlines the experimental protocols to quantify the matrix effect and provides templates for data presentation and visualization to support your bioanalytical method development and validation.
Experimental Protocol: Quantitative Assessment of Matrix Effect
A thorough evaluation of the matrix effect involves comparing the response of the analyte and internal standard in the presence and absence of matrix components. The following protocol is based on established methodologies recommended by regulatory agencies.
1. Objective: To determine the extent of ion suppression or enhancement on the analyte and the internal standard (APM-d4) from different lots of whole blood and to evaluate the ability of APM-d4 to compensate for these effects.
2. Materials:
-
Analyte of interest (unlabeled)
-
This compound (APM-d4)
-
Control whole blood from at least six different sources (individual donors)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Reagents for sample preparation (e.g., protein precipitation agents, extraction solvents)
-
Calibrated analytical balance and pipettes
-
Vortex mixer, centrifuge
-
Validated LC-MS/MS system
3. Preparation of Standard Solutions:
-
Prepare separate stock solutions of the analyte and APM-d4 in a suitable organic solvent.
-
From these stocks, prepare working solutions for spiking into the matrix and for preparing neat solutions.
4. Experimental Procedure:
This procedure involves the analysis of three sets of samples:
-
Set A (Neat Solution): Analyte and APM-d4 are prepared in the final elution solvent at a concentration equivalent to that expected after 100% recovery from the extraction process. This set represents the response without any matrix influence.
-
Set B (Post-extraction Spike): Blank whole blood from each of the six sources is processed through the entire sample preparation procedure. The analyte and APM-d4 are then spiked into the final, extracted blank matrix. This set measures the effect of the extracted matrix components on the ionization of the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank whole blood from each of the six sources is spiked with the analyte and APM-d4 before the sample preparation procedure. This set is used to determine the overall process efficiency (recovery and matrix effect combined).
5. Sample Preparation (Example: Protein Precipitation):
-
For Set C: To 100 µL of whole blood from each of the six sources, add a known amount of the analyte and APM-d4 working solutions.
-
For Set B: To 100 µL of whole blood from each of the six sources, add the equivalent volume of solvent used for spiking in Set C.
-
Vortex all samples.
-
Add 400 µL of ice-cold acetonitrile (or other suitable protein precipitation agent).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For Set B: To the supernatant from the blank extracted matrix, add the same amount of analyte and APM-d4 as in Set C.
-
For Set A: Prepare solutions in the final elution solvent with the same final concentrations of analyte and APM-d4 as in Sets B and C, assuming 100% recovery.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen, if necessary.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject a fixed volume of each sample onto the LC-MS/MS system.
6. Data Analysis and Calculations:
The following parameters should be calculated for each of the six lots of whole blood:
-
Matrix Effect (ME %): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter for evaluating the performance of APM-d4. IS-Normalized MF = (Peak Response Ratio of Analyte/APM-d4 in Set B) / (Peak Response Ratio of Analyte/APM-d4 in Set A) The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of the matrix should be ≤15%.
Data Presentation: Comparative Tables
The quantitative data should be summarized in clear and concise tables to facilitate comparison across different lots of whole blood and, if applicable, different sample preparation methods.
Table 1: Matrix Effect and Recovery for the Analyte
| Blood Lot ID | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Mean Peak Area (Set C) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Lot 1 | ||||||
| Lot 2 | ||||||
| Lot 3 | ||||||
| Lot 4 | ||||||
| Lot 5 | ||||||
| Lot 6 | ||||||
| Mean | ||||||
| %CV |
Table 2: Matrix Effect and Recovery for the Internal Standard (APM-d4)
| Blood Lot ID | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Mean Peak Area (Set C) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Lot 1 | ||||||
| Lot 2 | ||||||
| Lot 3 | ||||||
| Lot 4 | ||||||
| Lot 5 | ||||||
| Lot 6 | ||||||
| Mean | ||||||
| %CV |
Table 3: Evaluation of Internal Standard Performance (IS-Normalized Matrix Factor)
| Blood Lot ID | Analyte/IS Ratio (Set A) | Analyte/IS Ratio (Set B) | IS-Normalized Matrix Factor |
| Lot 1 | |||
| Lot 2 | |||
| Lot 3 | |||
| Lot 4 | |||
| Lot 5 | |||
| Lot 6 | |||
| Mean | |||
| %CV |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the quantitative evaluation of matrix effect.
Diagram 2: Conceptual Representation of Matrix Effect in LC-MS/MS
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. nalam.ca [nalam.ca]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
peer-reviewed literature on validated methods for Rivaroxaban metabolite M2
Validated Analytical Methods for Rivaroxaban (B1684504): A Comparative Guide
A comprehensive search of peer-reviewed literature did not yield specific validated methods for the quantitative analysis of Rivaroxaban metabolite M2. The existing body of scientific literature primarily focuses on the parent drug, Rivaroxaban. This guide, therefore, provides a comparative overview of validated analytical methods for Rivaroxaban, which may serve as a foundational reference for researchers and drug development professionals.
The methods predominantly employed for the quantification of Rivaroxaban in biological matrices and pharmaceutical formulations include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Validated Analytical Methods for Rivaroxaban
The following table summarizes the key performance characteristics of various validated methods for the analysis of Rivaroxaban.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Bulk, Tablets | 5-50 µg/mL | 0.054 µg/mL | 0.164 µg/mL | [1] |
| RP-HPLC | Bulk, Tablets | 5-30 µg/mL | 1.12 µg/mL | 2.02 µg/mL | [2] |
| RP-HPLC | Bulk, Tablets | 5-30 µg/mL | 0.439 µg/mL | 1.331 µg/mL | [3] |
| RP-HPLC-PDA | Pharmaceutical Dosage Forms, Human Blood Plasma | 100-400 µg/mL | - | - | [4] |
| LC-MS/MS | Human Plasma | 0.5 - 609.3 ng/mL | 0.13 ng/mL | 0.5 ng/mL | |
| LC-MS/MS | Human Plasma | 1 - 600 ng/mL | - | - | [5] |
| LC-MS/MS | Human Plasma, Urine | Plasma: 0.5-400 ng/mL, Urine: 10-10,000 ng/mL | - | - | [6] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the peer-reviewed literature for the quantification of Rivaroxaban.
RP-HPLC Method for Bulk and Pharmaceutical Dosage Form[1]
-
Chromatographic Conditions:
-
Column: Nucleosil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 251 nm
-
Run Time: 7 min
-
Retention Time: 4.893 min
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Rivaroxaban working standard into a 10 mL volumetric flask. Add 5 mL of acetonitrile, sonicate for 5 minutes, and then dilute to the final volume with the same diluent. This yields a 100 µg/mL solution.
-
LC-MS/MS Method for Human Plasma[5]
-
Chromatographic Conditions:
-
Column: Zorbax SB C8 (4.6 x 100mm, 3.5µm)
-
Mobile Phase: 5mM Ammonium acetate (B1210297) in 0.1% Formic acid and Acetonitrile (60:40, v/v)
-
Flow Rate: 1 mL/min
-
Column Oven Temperature: 50°C
-
Run Time: 3.5 minutes
-
Retention Time: Rivaroxaban - 2.35 min; Internal Standard (Rivaroxaban D4) - 2.34 min
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add the internal standard and vortex.
-
Add 2.5 mL of the extraction solvent and vortex for 10 minutes.
-
Centrifuge at 4000 RPM for 5 minutes at 4°C.
-
Transfer 1.6 mL of the supernatant to a fresh tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue with 0.5 mL of the mobile phase.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Atmospheric Pressure Ionization (API)
-
MRM Transitions:
-
Rivaroxaban: m/z 436.0 → 144.9
-
Rivaroxaban D4 (Internal Standard): m/z 440.0 → 144.9
-
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of Rivaroxaban in biological samples using LC-MS/MS.
Caption: General workflow for Rivaroxaban analysis in biological samples.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. pjps.pk [pjps.pk]
- 5. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Aminophenyl)-3-morpholinone-d4: A Guide for Laboratory Professionals
For immediate reference, treat 4-(4-Aminophenyl)-3-morpholinone-d4 as a hazardous chemical. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
4-(4-Aminophenyl)morpholin-3-one is classified as an irritant.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1] |
Step-by-Step Disposal Protocol
The primary route of disposal for this compound is through an approved hazardous waste disposal facility.[1] Adherence to local, state, and federal regulations is mandatory.[1]
1. Waste Characterization:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3).[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this compound.
2. Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly identify the contents, including the full chemical name ("this compound") and associated hazards (e.g., "Irritant").
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is tightly closed to prevent leaks or spills.[1]
-
Store in a locked-up area if required by institutional policy.[1]
4. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
5. Decontamination of Empty Containers:
-
Before disposing of the original product container, ensure it is completely empty.
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous waste.
-
Follow institutional guidelines for the disposal of decontaminated containers.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill if it is safe to do so.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department immediately.
Figure 1. Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Aminophenyl)-3-morpholinone-d4
Essential Safety and Handling Guide for 4-(4-Aminophenyl)-3-morpholinone-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
May cause respiratory irritation (H335)[1]
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required protective equipment.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary in some situations. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use. | Tested to ASTM D6978[4][5] |
| Skin and Body Protection | Laboratory coat or an impervious gown. Closed-toed footwear is required. | Select based on workplace hazards and duration of exposure.[1] |
| Respiratory Protection | Required when dust or aerosols may be generated. Options include a fit-tested N95 or N100 NIOSH-approved mask, or a full face-piece chemical cartridge-type respirator. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Detailed Protocols
Storage Protocol
-
Containers: Keep the container tightly closed when not in use.[1][2]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][2] The product is noted to be air-sensitive and should be stored under an inert gas.[2][3]
-
Incompatibilities: Store away from oxidizing agents.[3]
-
Safety Measures: Facilities should be equipped with an eyewash fountain and a safety shower.[1][2]
Spill Management Protocol
In the event of a spill, adhere to the following procedure:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1][3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
The following table outlines immediate first aid responses to exposure. In all cases, seek medical attention and show the safety data sheet to the attending physician.[1][3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Container Management: Keep waste containers tightly closed and store them in a designated, secure area.
-
Disposal Method: Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Entrust disposal to a licensed and qualified waste disposal company.[1][2] Do not allow the product to enter drains or soil.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
